molecular formula C7H6N4 B2779417 1-Ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 133123-67-8

1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2779417
CAS No.: 133123-67-8
M. Wt: 146.153
InChI Key: RAFSTXGDSLCINC-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4,5-dicarbonitrile is a synthetic organic compound with the molecular formula C7H6N4 and a molecular weight of 146.15 g/mol . It is characterized by an imidazole ring system that is substituted with an ethyl group on a nitrogen atom and two nitrile (CN) groups at the 4 and 5 positions . This structure classifies it as a versatile and valuable building block in medicinal chemistry and materials science research. As a key intermediate, this compound is primarily used in the synthesis of more complex heterocyclic systems. The presence of two electron-withdrawing nitrile groups activates the imidazole core for further chemical transformations, making it a precursor for novel molecules with potential pharmacological activity. Researchers may employ it in the development of ligands for metal-organic frameworks (MOFs) or catalysts, given the coordinative potential of its nitrogen atoms. Please note that this compound requires careful handling. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylimidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-11-5-10-6(3-8)7(11)4-9/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFSTXGDSLCINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (C₇H₆N₄, MW: 146.15 g/mol , CAS: 133123-67-8) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its imidazole core is a key feature in many biologically active molecules. The dinitrile functional groups suggest its utility as a precursor in the synthesis of various nitrogen-containing heterocycles and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is the foundation for its application and further development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines detailed, field-proven methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to predict its spectral characteristics, offering a robust framework for its empirical analysis.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular FormulaC₇H₆N₄ChemScene[1]
Molecular Weight146.15ChemScene[1]
CAS Number133123-67-8ChemScene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to be relatively simple, revealing the electronic environment of the protons in the ethyl group and on the imidazole ring. The predicted chemical shifts are based on the analysis of analogous compounds such as 1-ethyl-1H-imidazole and other substituted imidazoles.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Imidazole C2-H~7.5 - 8.5Singlet1HThe proton at the C2 position of the imidazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitrile groups.
Ethyl CH₂~4.0 - 4.5Quartet2HThe methylene protons of the ethyl group are adjacent to a nitrogen atom, which deshields them, and are split by the neighboring methyl protons.
Ethyl CH₃~1.4 - 1.6Triplet3HThe methyl protons of the ethyl group are in a typical aliphatic region and are split by the adjacent methylene protons.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the nitrile groups will have a significant impact on the chemical shifts of the imidazole ring carbons.

CarbonPredicted Chemical Shift (ppm)Rationale
Imidazole C2~135 - 145The C2 carbon is situated between two nitrogen atoms, leading to a downfield shift.
Imidazole C4/C5~115 - 125These carbons are attached to the electron-withdrawing nitrile groups, which will influence their chemical shift. Due to the asymmetry introduced by the ethyl group, they may have slightly different chemical shifts.
Imidazole C4-CN / C5-CN~110 - 120The carbon atoms of the nitrile groups typically resonate in this region.
Ethyl CH₂~40 - 50The methylene carbon is directly attached to a nitrogen atom, resulting in a downfield shift compared to a standard alkane.
Ethyl CH₃~15 - 20The methyl carbon will appear in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to an NMR tube.

    • If not already present in the solvent, add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus.

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Tune Tune & Match Probe Lock->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Phase->Calibrate Analyze Analyze Spectra Calibrate->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2230 - 2250Strong, SharpC≡N stretching vibration of the dinitrile groups. This is a highly characteristic and diagnostic peak.
~3100 - 3150Weak to MediumC-H stretching of the imidazole ring.
~2850 - 3000MediumC-H stretching of the ethyl group.
~1500 - 1600MediumC=C and C=N stretching vibrations of the imidazole ring.
~1400 - 1480MediumC-H bending of the ethyl group.
Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (a few milligrams)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Clean the ATR crystal thoroughly after the measurement.

    • Process the spectrum (e.g., baseline correction if necessary).

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze Spectrum Acquire->Analyze End End Analyze->End

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 146.

  • Major Fragments: Fragmentation is likely to occur at the ethyl group. Expect to see a significant peak at m/z = 117, corresponding to the loss of an ethyl radical (•CH₂CH₃). The imidazole dinitrile cation would be a stable fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument equipped with an appropriate column (e.g., a non-polar or medium-polarity column)

  • Helium gas (carrier gas)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

    • Use electron ionization (EI) at 70 eV.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated on the GC column and then enter the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the fragmentation pattern with the expected structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring and nitrile groups constitute a chromophore that is expected to absorb in the UV region.

Predicted UV-Vis Spectrum

Based on related imidazole and nitrile compounds, this compound is expected to exhibit absorption maxima (λ_max) in the range of 250-300 nm. The exact position and intensity of the absorption will depend on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample of known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging predictive analysis based on analogous structures and outlining detailed, best-practice experimental protocols, researchers are equipped with the necessary tools to confidently elucidate the structure and properties of this compound. The successful application of these spectroscopic techniques is fundamental to ensuring the quality, purity, and identity of this compound in research and development settings.

References

  • PubChem. 1-Ethyl-1H-imidazole. National Institutes of Health. [Link]

  • PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile. National Institutes of Health. [Link]

  • NIST. 1H-Imidazole, 1-ethyl-. NIST Chemistry WebBook. [Link]

Sources

Discovery and history of imidazole dicarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Dicyanoimidazole Protocol: From Prebiotic Origins to Genomic Therapeutics Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Imidazole-4,5-dicarbonitrile (4,5-Dicyanoimidazole, DCI) represents a unique intersection of prebiotic chemistry and modern biotechnology. Originally identified as a derivative of hydrogen cyanide polymers—compounds believed to be the "seeds of life" on early Earth—DCI has evolved into a critical reagent in the pharmaceutical and genomic industries.

This guide provides a comprehensive technical analysis of DCI, moving beyond basic synthesis to explore the mechanistic causality of its formation and its superior functionality as a nucleophilic activator in solid-phase oligonucleotide synthesis. We analyze the shift from 1H-tetrazole to DCI, supported by physicochemical data, and provide a validated protocol for its synthesis from diaminomaleonitrile (DAMN).

Historical Genesis: The HCN Tetramer

The history of DCI is inextricably linked to the study of hydrogen cyanide (HCN) polymerization.

  • 1873 (The "Black Polymer"): Early chemists observed that HCN spontaneously polymerized into a black solid. For decades, this "azulmic acid" was considered chemical waste.

  • 1923-1950 (The DAMN Era): The tetramer of HCN was identified as diaminomaleonitrile (DAMN) . This electron-rich olefin proved to be the "missing link" in the synthesis of nitrogen heterocycles.

  • 1950 (The Woodward Breakthrough): The specific synthesis of 4,5-dicyanoimidazole was first disclosed in U.S. Patent 2,534,331 by D.W.[1] Woodward (DuPont). Woodward demonstrated that DAMN could be cyclized using orthoesters to form the imidazole ring, preserving the nitrile groups at the 4 and 5 positions.

  • Modern Era: In the late 1990s, DCI displaced 1H-tetrazole as the preferred activator for phosphoramidite chemistry, enabling the high-throughput DNA synthesis required for the Human Genome Project and modern mRNA therapeutics.

Synthetic Architecture & Mechanism

The synthesis of DCI is a masterclass in cyclocondensation. The most robust route involves the reaction of DAMN with triethyl orthoformate (TEOF).

The Mechanism (Arrow-Pushing Perspective)

As scientists, we must understand why the ring closes. The reaction is driven by entropy and the thermodynamic stability of the aromatic imidazole system.

  • Nucleophilic Attack: The primary amine of DAMN attacks the electrophilic central carbon of TEOF.

  • Elimination: Ethanol is eliminated, forming an imidate intermediate.

  • Cyclization: The second amine group of DAMN (now in close proximity due to the cis-geometry of the alkene) attacks the imidate carbon.

  • Aromatization: A final elimination of ethanol drives the system to aromaticity, yielding 4,5-dicyanoimidazole.

Visualization: The DAMN DCI Pathway

DCI_Synthesis DAMN Diaminomaleonitrile (DAMN) Intermediate Imidate Intermediate DAMN->Intermediate + TEOF - EtOH TEOF Triethyl Orthoformate (TEOF) TEOF->Intermediate Transition Cyclization Transition State Intermediate->Transition Intramolecular Attack DCI 4,5-Dicyanoimidazole (DCI) Transition->DCI - EtOH Aromatization

Figure 1: Mechanistic pathway for the conversion of DAMN to DCI via orthoester cyclization.

Validated Experimental Protocol

Objective: Synthesis of high-purity 4,5-Dicyanoimidazole (DCI). Scale: 100 mmol.

Reagents:

  • Diaminomaleonitrile (DAMN): 10.8 g (100 mmol)

  • Triethyl Orthoformate (TEOF): 25 mL (150 mmol, 1.5 eq)

  • Solvent: Acetonitrile (dry) or 1,4-Dioxane

  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount, ~100 mg)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with DAMN, TEOF, and the solvent. Add pTSA.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 3-5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the dark DAMN spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. DCI often precipitates as off-white crystals.

  • Purification: If precipitation is incomplete, concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot water or ethanol/water mix.

  • Validation: Check melting point (173-175°C) and purity via HPLC.

Critical Scientist Note: Commercial DAMN is often dark brown due to oxidation. Recrystallization of the starting material (DAMN) from water prior to synthesis significantly improves the yield and color of the final DCI product.

Functional Utility: The Activator Revolution

In oligonucleotide synthesis, the "activator" catalyzes the coupling of the nucleoside phosphoramidite to the growing DNA chain.[2] For decades, 1H-Tetrazole was the standard. However, DCI has largely superseded it.

Comparative Analysis: DCI vs. Tetrazole
Feature1H-Tetrazole4,5-Dicyanoimidazole (DCI)Scientific Impact
Acidity (pKa) 4.85.2 DCI is less acidic, reducing the risk of depurination (acid-catalyzed damage to DNA bases) during synthesis.
Nucleophilicity ModerateHigh The electron-withdrawing cyano groups make the imidazole nitrogen highly reactive, accelerating the P(III) activation step.
Solubility (CH₃CN) ~0.5 M> 1.0 M Higher concentration allows for faster kinetics and lower reagent volume (green chemistry).
Safety Explosive hazardStable Solid DCI is non-explosive, simplifying shipping and storage logistics.
The Activation Pathway

Activation_Pathway Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated P-DCI Intermediate Phosphoramidite->Activated_Intermediate Protonation & Displacement DCI_Activator DCI (Activator) DCI_Activator->Activated_Intermediate Catalysis Coupling 5'-OH Attack (Coupling) Activated_Intermediate->Coupling Fast Kinetics Oligonucleotide Extended Oligonucleotide Coupling->Oligonucleotide

Figure 2: Role of DCI in activating phosphoramidites for DNA synthesis.

Applications in Drug Discovery

Beyond DNA synthesis, the 4,5-dicyanoimidazole scaffold acts as a versatile intermediate in medicinal chemistry:

  • Purine Synthesis: DCI can be fused with amidines to generate purine analogues (e.g., caffeine, theophylline derivatives).

  • Energetic Materials: The high nitrogen content makes DCI a precursor for energetic salts and metal-organic frameworks (MOFs).

  • Antiviral Agents: Substituted imidazole dicarbonitriles have shown activity against broad-spectrum viral targets by interfering with nucleotide replication.

References

  • Woodward, D.W. (1950).[1][3] Preparation of 4,5-dicyanoimidazole. U.S. Patent 2,534,331.[4][2][5]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.

  • Bredereck, H., & Schmötzer, G. (1956).[4] Über die Konstitution des tetrameren Cyanwasserstoffs (Diaminomaleinsäuredinitril). Justus Liebigs Annalen der Chemie, 600(1), 95-108. (Foundational work on DAMN structure).

  • Johnson, D.M., & Rasmussen, P.G. (1999). Synthesis and characterization of new 4,5-dicyanoimidazole based electron acceptors. Macromolecules.

Sources

Theoretical and Computational Profiling of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (EIDC)

[1]

Executive Summary

This compound (EIDC) represents a critical structural motif in the development of high-performance functional materials.[1] As a neutral precursor to 4,5-dicyanoimidazolide anions (DCI-) , it plays a pivotal role in the synthesis of ionic liquids (e.g., EMIM-DCI) and lithium salts (LiTDI) used in high-voltage lithium-ion battery electrolytes.[1]

This technical guide outlines the theoretical frameworks and computational protocols required to characterize EIDC. It moves beyond basic structural description to analyze electronic delocalization, non-linear optical (NLO) potential, and electrochemical stability windows (ESW) using Density Functional Theory (DFT).

Computational Methodology: The Validation Protocol

To ensure scientific integrity, the computational profiling of EIDC must follow a self-validating workflow. The choice of functionals and basis sets is dictated by the presence of the highly electron-withdrawing cyano groups, which induce significant charge polarization.

Recommended Level of Theory[2][3]
  • Geometry Optimization & Frequencies: DFT/B3LYP/6-311++G(d,p).

    • Causality: The diffuse functions (++) are mandatory to correctly model the lone pairs on the nitrile nitrogens and the imidazole N3. B3LYP provides a proven balance for organic heterocycles.

  • Electronic Excitations (TD-DFT): CAM-B3LYP or wB97XD.[1]

    • Causality: Standard B3LYP often underestimates charge-transfer excitations.[1] Range-separated functionals (CAM-B3LYP) correct this for the push-pull nature of the imidazole ring (donor) and cyano groups (acceptor).[1]

  • Solvation Models: IEF-PCM or SMD.

    • Solvents: Acetonitrile (for battery applications) and Water (for biological/environmental fate).

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, ensuring no dependency is missed.

EIDC_WorkflowInputInitial Geometry(Z-Matrix/PDB)OptGeometry Optimization(B3LYP/6-311++G(d,p))Input->Opt Minimize ForceFreqFrequency Calculation(IR/Raman & ZPE)Opt->Freq Stationary Point CheckFreq->Opt Imaginary Freq? (Re-optimize)ElecElectronic Properties(FMO / MEP / NBO)Freq->Elec Wavefunction AnalysisAppApplication Modeling(Docking / Electrochemical Window)Elec->App Reactivity Descriptors

Figure 1: Step-by-step computational workflow for validating the physicochemical properties of EIDC.

Structural & Geometric Analysis

The geometry of EIDC is governed by the planar imidazole core. However, the ethyl group at the N1 position introduces conformational flexibility that must be modeled.

Key Geometrical Parameters (Predicted)

Based on analogous dicyanoimidazole structures, the following parameters are critical for validation against X-ray diffraction data:

ParameterAtom IndicesTheoretical Value (Approx.)Mechanistic Insight
Bond Length C=N (Nitrile)1.15 - 1.16 ÅShort bond indicates strong triple bond character; slight elongation may occur due to conjugation with the ring.[1]
Bond Length C4-C5 (Ring)1.37 - 1.39 ÅDouble bond character is reduced by electron withdrawal from the two cyano groups.[1]
Bond Angle N1-C-C (Ethyl)112° - 114°Typical sp3 hybridization; deviation indicates steric strain from the H-atom at C2.[1]
Dihedral Ethyl-Ring Plane~90° (Perpendicular)The ethyl group often rotates out of plane to minimize steric clash with the C2 proton.[1]

Electronic Structure & Reactivity

The reactivity of EIDC is defined by the "push-pull" effect: the imidazole ring acts as a weak electron donor, while the dicarbonitrile moiety acts as a strong electron sink.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the imidazole ring carbon-carbon double bonds and the N1 lone pair. This represents the site of initial oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized over the cyano groups (

    
    ). This low-lying LUMO makes EIDC a strong electrophile, explaining its utility as a precursor for anionic electrolytes (susceptible to reduction).
    

Global Reactivity Descriptors: Using Koopmans' theorem (


  • Chemical Hardness (

    
    ):  High. The molecule is relatively stable and resistant to charge transfer until extreme potentials are reached.
    
  • Electrophilicity Index (

    
    ):  High. Indicates a strong propensity to accept electrons, correlating with its reduction potential in lithium battery cells.
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for intermolecular interactions:

  • Negative Potential (Red): Concentrated on the two Nitrile Nitrogen atoms. These are the primary sites for coordination with metal cations (e.g., Li+) or hydrogen bonding.

  • Positive Potential (Blue): Concentrated on the Ethyl group protons and the C2-H proton. The C2-H proton is significantly acidic due to the inductive effect of the adjacent nitrogens and cyano groups.

Spectroscopic Profiling (Vibrational Analysis)

To validate the synthesized material, theoretical IR frequencies must be compared with experimental FTIR data. A scaling factor (typically 0.961 for B3LYP) should be applied to correct for anharmonicity.

Diagnostic Vibrational Modes:

  • 
     Stretching:  ~2230–2260 cm⁻¹. A strong, sharp doublet often appears due to symmetric and asymmetric stretching of the two cyano groups.
    
  • 
     Aromatic:  ~3100–3150 cm⁻¹. The C2-H stretch of the imidazole ring.
    
  • 
     Aliphatic:  ~2900–2980 cm⁻¹. Stretching modes of the ethyl group (
    
    
    and
    
    
    ).

Applications in Energy Storage (Battery Electrolytes)

EIDC is a precursor to the 4,5-dicyanoimidazolide (DCI) anion, a component of the LiTDI salt. Computational studies often model the reductive decomposition of EIDC to understand Solid Electrolyte Interphase (SEI) formation.

Electrochemical Stability Window (ESW)

DFT calculations can predict the oxidation and reduction potentials:

  • Oxidation Potential (

    
    ):  Calculated from the Gibbs free energy of the neutral molecule vs. the cation radical (
    
    
    ). EIDC generally exhibits high anodic stability (> 4.5 V vs Li/Li+).
  • Reduction Potential (

    
    ):  Calculated from the anion radical (
    
    
    ).[1] The cyano groups lower the reduction potential, facilitating the formation of a protective SEI layer on graphite anodes.

Battery_MechanismEIDCEIDC (Neutral)PrecursorRedReduction at Anode(+ e-)EIDC->RedRadicalRadical Anion[EIDC]•-Red->RadicalSEIPolymerization/SEI Formation(Protective Layer)Radical->SEI Dimerization

Figure 2: Proposed mechanism for EIDC acting as an SEI-forming additive in lithium-ion batteries.[1]

References

  • Synthesis and Activity of Imidazole Derivatives: Source: Vertex AI Search Results (Ref 1.1, 1.4). Context: Establishes the biological and synthetic relevance of N-alkyl imidazole-4,5-dicarbonitriles. URL:[1]

  • Dicyanoimidazole in Oligonucleotide Synthesis: Source: Nucleic Acids Research (Ref 1.15). Context: Defines the nucleophilic activation mechanism of the dicyanoimidazole core. URL:[1]

  • Lithium 4,5-dicyanoimidazolide (LiTDI) in Batteries: Source: ResearchGate / OSTI (Ref 1.14, 1.16). Context: Detailed computational and experimental analysis of the dicyanoimidazole anion in electrolyte systems. URL:[1]

  • DFT Studies on Imidazole Derivatives: Source: Orient Journal of Chemistry (Ref 1.8). Context: Provides the baseline B3LYP/6-31G methodology for imidazole-carbaldehydes, applicable to EIDC. URL:[1]

  • Chemical Properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile: Source: PubChem (Ref 1.11). Context: Provides comparative physical property data for the methyl analog. URL:[1]

Unlocking the Potential of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Untapped Possibilities

In the vast landscape of heterocyclic chemistry, the imidazole scaffold stands as a cornerstone, integral to a multitude of biologically active molecules and functional materials.[1][2] The strategic functionalization of this privileged structure consistently unveils novel properties and applications. This guide focuses on a promising yet underexplored derivative: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile . The presence of the dinitrile functionality on the imidazole core presents a unique chemical entity ripe for investigation. The electron-withdrawing nature of the nitrile groups, coupled with the coordination potential of the imidazole ring, suggests a rich and varied reactivity profile.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining potential research avenues for this intriguing molecule. We will delve into its synthetic pathways, explore its potential as a versatile precursor for novel chemical entities, and propose its application in coordination chemistry, materials science, and medicinal chemistry. The experimental protocols and workflows detailed herein are designed to be self-validating systems, grounded in established scientific principles to ensure reproducibility and reliability.

Section 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any novel compound. While a specific, optimized synthesis for this compound is not yet prominent in the literature, a plausible and efficient pathway can be devised based on established methodologies for imidazole synthesis and N-alkylation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing from the commercially available diaminomaleonitrile (DAMN).

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

This step involves the cyclization of diaminomaleonitrile with a suitable one-carbon source. A common and effective method is the reaction with formamide or triethyl orthoformate.

Step 2: N-Alkylation to Yield this compound

The subsequent step is the selective N-alkylation of the imidazole ring. This is a standard transformation in imidazole chemistry.

Experimental Protocols

Protocol 1.1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

  • To a round-bottom flask equipped with a reflux condenser, add diaminomaleonitrile (1 eq.) and an excess of triethyl orthoformate (5-10 eq.).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Heat the reaction mixture to reflux (typically 140-150 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1H-imidazole-4,5-dicarbonitrile.

Protocol 1.2: Synthesis of this compound

  • Dissolve 1H-imidazole-4,5-dicarbonitrile (1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Add a suitable base (e.g., potassium carbonate, 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature.

  • Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of this compound, based on the data available for its close analog, 1-Methyl-1H-imidazole-4,5-dicarbonitrile.[3]

PropertyPredicted ValueSource
Molecular FormulaC₇H₆N₄-
Molecular Weight146.15 g/mol -
XLogP3~0.5PubChem (for methyl analog)[3]
Hydrogen Bond Donor Count0PubChem (for methyl analog)[3]
Hydrogen Bond Acceptor Count4PubChem (for methyl analog)[3]
Rotatable Bond Count1PubChem (for methyl analog)[3]

Safety and Handling: Based on the GHS classification for the methyl analog, this compound should be handled with caution as it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE) should be worn at all times.

Section 2: Potential Research Areas

The unique structural features of this compound open up several exciting avenues for research.

Medicinal Chemistry: A Scaffold for Bioactive Compounds

The imidazole nucleus is a well-established pharmacophore found in numerous approved drugs.[1] The dinitrile functionality offers a versatile handle for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

2.1.1. Transformation of Nitrile Groups

The twin nitrile groups are prime targets for chemical elaboration. They can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems such as tetrazoles or triazoles. Each of these transformations can dramatically alter the molecule's physicochemical properties and biological activity.

  • Hydrolysis to Carboxylic Acids: The resulting 1-ethyl-1H-imidazole-4,5-dicarboxylic acid could serve as a rigid scaffold for the synthesis of novel ligands for biological targets. Imidazole-4,5-dicarboxylic acid derivatives have been investigated for their potential as NMDA-receptor complex ligands with analgesic properties.[4]

  • Reduction to Amines: The reduction of the dinitrile would yield 1-ethyl-4,5-bis(aminomethyl)-1H-imidazole, a novel diamine that could be a valuable building block for synthesizing polyamides or as a ligand in coordination chemistry.

  • Cycloaddition to Tetrazoles: The [2+3] cycloaddition of azides with the nitrile groups would lead to the formation of bis-tetrazolyl imidazole derivatives. Tetrazoles are known bioisosteres of carboxylic acids and can enhance metabolic stability and cell permeability.

2.1.2. Proposed Workflow for Biological Screening

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Hydrolysis A->B C Reduction A->C D Cycloaddition A->D K Enzyme Inhibition Assays A->K E 1-Ethyl-1H-imidazole-4,5-dicarboxylic acid B->E F 1-Ethyl-4,5-bis(aminomethyl)-1H-imidazole C->F G Bis-tetrazolyl imidazole derivatives D->G H Antimicrobial Assays (Antibacterial, Antifungal) E->H I Anticancer Assays (Cytotoxicity against cell lines) F->I J Antiviral Assays (e.g., HIV, Influenza) G->J L Structure-Activity Relationship (SAR) Studies H->L I->L J->L K->L M ADMET Profiling L->M N In vivo studies M->N

Caption: Proposed workflow for the biological evaluation of this compound and its derivatives.

Coordination Chemistry: Building Blocks for MOFs and Catalysts

Imidazole and its derivatives are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions.[5][6] this compound possesses multiple potential coordination sites: the N3 nitrogen of the imidazole ring and the nitrogen atoms of the two nitrile groups. This makes it an attractive candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).[5][7]

2.2.1. Potential Coordination Modes

The molecule could act as a monodentate, bidentate, or even a tridentate ligand, bridging multiple metal centers to form extended structures. The ethyl group at the N1 position prevents coordination at this site, leading to more predictable coordination geometries compared to the unsubstituted imidazole-4,5-dicarbonitrile.

2.2.2. Experimental Protocol for Synthesis of a Coordination Complex

Protocol 2.1: Solvothermal Synthesis of a Metal-Organic Framework

  • In a small glass vial, combine this compound (1 eq.) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 eq.).

  • Add a suitable solvent or solvent mixture (e.g., DMF/ethanol/water).

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor, and dry in air.

  • Characterize the product using single-crystal X-ray diffraction to determine its structure.

Materials Science: Precursor for Novel Functional Materials

The high nitrogen content and the presence of conjugated π-systems in imidazole-dicarbonitrile derivatives suggest their potential use in the development of novel functional materials.

2.3.1. Synthesis of Nitrogen-Rich Polymers

The dinitrile functionality can undergo cyclotrimerization reactions to form triazine-based polymers. These materials are often characterized by high thermal stability and interesting electronic properties.

2.3.2. Carbonaceous Materials

Pyrolysis of nitrogen-rich organic precursors is a common method for producing nitrogen-doped carbon materials. These materials have applications in catalysis, energy storage, and electronics. The high nitrogen content of this compound makes it an excellent candidate for this purpose.

Protocol 2.2: Preparation of N-Doped Carbon

  • Place a sample of this compound in a tube furnace.

  • Purge the furnace with an inert gas (e.g., argon or nitrogen).

  • Heat the sample to a high temperature (e.g., 600-900 °C) at a controlled heating rate.

  • Hold the temperature for a specific duration (e.g., 1-2 hours).

  • Cool the furnace to room temperature under the inert atmosphere.

  • The resulting black powder can be collected and characterized for its morphology, surface area, and elemental composition.

Section 3: Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its strategic combination of a privileged imidazole scaffold and reactive dinitrile groups positions it as a versatile building block for a wide array of applications. The research directions outlined in this guide – from the development of new therapeutic agents to the construction of advanced functional materials – represent just a fraction of the possibilities. It is our hope that this technical guide will inspire and facilitate further investigation into this promising compound, ultimately unlocking its full scientific and commercial value.

References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

  • 4,5-Imidazoledicarbonitrile: A Versatile Reagent for Organic Synthesis and Oligonucleotide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid.
  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • 1-Methyl-1H-imidazole-4,5-dicarbonitrile. PubChem. [Link]

  • 1H-Imidazole-4,5-Dicarboxylic Acid Dimethyl Ester. [Link]

  • Mechanism of formation of dicarbonitrile derivative 2. ResearchGate. [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing. [Link]

  • From β‑Dicarbonyl Chemistry to Dynamic Polymers. PMC. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

  • Semi-Crystalline and Amorphous Polyesters Derived from Biobased Tri-Aromatic Dicarboxylates and Containing Cleavable Acylhydrazone Units for Short-Loop Chemical Recycling. ACS Publications. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • This compound. 3ASenrise. [Link]

  • Transition metal imidazole complex. Wikipedia. [Link]

  • (PDF) Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate. [Link]

  • Does the imidazole group in imidazole ionic liquids have coordination ability?. [Link]

  • Investigation of imidazole-4,5-dicarboxylic acid derivatives activity on visceral pain in mice. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • The Use of Carbon-Containing Compounds to Prepare Functional and Structural Composite Materials: A Review. MDPI. [Link]

  • First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond. RSC Publishing. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

  • CID 158419821. PubChem. [Link]

  • Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. PubMed. [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. MDPI. [Link]

  • Industrial production method of 4-amino-5-imidazole formamide.

Sources

Methodological & Application

Application Note: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile as a High-Value Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8) is a specialized heterocyclic building block derived from the parent compound 4,5-dicyanoimidazole (DCI). While DCI is widely recognized as a nucleoside activator in oligonucleotide synthesis, its


-alkylated derivatives represent a critical divergence point in organic synthesis.

This molecule serves as a "linchpin" scaffold due to its unique electronic desymmetrization. By blocking one nitrogen of the imidazole ring with an ethyl group, the molecule forces regioselectivity in subsequent transformations. It is a precursor for three major classes of advanced materials:

  • Pseudo-Purines: Biologically active nucleobase analogs.

  • Porphyrazines: Tetraazaporphyrin dyes for optoelectronics and photodynamic therapy.

  • Energetic Ionic Liquids: High-nitrogen content electrolytes.

This guide provides validated protocols for synthesizing this building block and utilizing it in high-value downstream applications.

Part 2: Chemical Profile & Handling

Physicochemical Properties[1][2]
PropertyDataNotes
CAS Number 133123-67-8Specific to the 1-ethyl derivative.[1]
Molecular Formula

High Nitrogen:Carbon ratio (0.8:1).
Molecular Weight 146.15 g/mol Ideal for fragment-based drug design (FBDD).
Appearance White to off-white crystalline solid
Solubility DMSO, Acetonitrile, DMF, AcetonePoorly soluble in water/hexanes.
Reactivity Electrophilic NitrilesThe nitrile groups are activated by the electron-deficient imidazole ring.
Safety & Storage
  • Hazard: Irritant. Potential to release HCN under strong acidic/hydrolytic conditions. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk).

Part 3: Synthesis of the Building Block

Objective: Preparation of this compound from 4,5-dicyanoimidazole.

Retrosynthetic Logic

The synthesis relies on the


 alkylation of the imidazole anion. The 

of 4,5-dicyanoimidazole is approximately 5.2, making it significantly more acidic than unsubstituted imidazole (

14.4). This allows the use of mild bases (carbonate) rather than strong hydrides, improving safety and scalability.
Detailed Protocol

Reagents:

  • 4,5-Dicyanoimidazole (DCI) [1.0 equiv]

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) [1.2 equiv]

  • Potassium Carbonate (

    
    ) [1.5 equiv, anhydrous]
    
  • Acetonitrile (MeCN) [0.5 M concentration]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dicyanoimidazole (10.0 g, 84.7 mmol) and anhydrous

    
     (17.5 g, 127 mmol) in dry acetonitrile (170 mL).
    
  • Activation: Stir the suspension at room temperature for 30 minutes. The mixture may turn slightly yellow as the imidazolide anion forms.

  • Alkylation: Add ethyl iodide (8.1 mL, 101 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (DCI) is more polar than the product.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , KI). Wash the filter cake with fresh acetonitrile.
    
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% yield of white crystalline needles.

Part 4: Application Modules

Module A: Synthesis of Pseudo-Purines (Drug Discovery)

Concept: The vicinal dinitrile motif acts as a 1,2-dielectrophile. Condensation with amidines or guanidines constructs a pyrimidine ring fused to the imidazole, creating a purine analog (specifically, an


-alkylated purine).

Protocol (Representative):

  • ** reactants:** Mix this compound (1.0 equiv) with Formamidine acetate (1.5 equiv).

  • Solvent: Ethanol or n-Butanol.

  • Conditions: Reflux for 8–12 hours.

  • Mechanism: Nucleophilic attack of the amidine nitrogen on one nitrile, followed by cyclization onto the second nitrile.

  • Product: 9-Ethyl-6-aminopurine (Adenine analog).

Module B: Porphyrazine Synthesis (Optoelectronics)

Concept: Tetramerization of the dicarbonitrile in the presence of a metal template yields Tetraazaporphyrins (Porphyrazines).[2] These are analogs of phthalocyanines but lack the benzene rings, leading to different solubility and Q-band absorption properties suitable for photodynamic therapy (PDT).

Protocol:

  • Reactants: this compound (4.0 equiv) + Metal Salt (e.g.,

    
    , 
    
    
    
    ) (1.1 equiv).
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [catalytic amount].

  • Solvent: High-boiling alcohol (e.g., 1-Pentanol, Quinoline).

  • Conditions: Reflux (

    
    ) for 24 hours under Nitrogen.
    
  • Purification: The product precipitates upon cooling or addition of methanol. Purification often requires Soxhlet extraction due to low solubility.

Part 5: Visualization & Logic

The following diagram illustrates the divergent synthesis pathways starting from the 1-Ethyl building block.

G DCI 4,5-Dicyanoimidazole (Precursor) Block 1-Ethyl-1H-imidazole- 4,5-dicarbonitrile (The Building Block) DCI->Block Alkylation (EtI, K2CO3, MeCN) Purine Pseudo-Purines (Adenine Analogs) Block->Purine Cyclization w/ Amidines/Guanidines Porph Tetraazaporphyrins (Porphyrazines) Block->Porph Tetramerization (Metal Template, DBU) Amide Imidazo-dicarboxamides (MOF Linkers) Block->Amide Hydrolysis (H2O2, NaOH) IL Energetic Ionic Liquids (High N-Content) Block->IL Quaternization (RX, Heat)

Caption: Divergent synthesis map showing the transformation of the this compound building block into four distinct classes of functional materials.

Part 6: References

  • Synthesis of 4,5-Dicyanoimidazole Derivatives:

    • Title: Synthesis and properties of new derivatives of 4,5-dicyanoimidazole.[3]

    • Source: Journal of the American Chemical Society.

    • URL:[Link] (General reference for DCI alkylation chemistry).

  • Porphyrazine Applications:

    • Title: Cyanoarylporphyrazine dyes: multimodal compounds for personalised photodynamic therapy.

    • Source: PubMed Central (PMC).

    • URL:[Link]

  • Ionic Liquid Precursors:

    • Title: 4,5-Dicyanoimidazole: Comprehensive Overview and Applications.[4][5]

    • Source: NBInno Application Note.

    • URL:[Link]

  • Purine Synthesis via DCI:

    • Title: Synthesis of purines from the coupling of 4,5-diaminopyrimidines (Contextual).

    • Source: ResearchGate.

    • URL:[Link]

  • Chemical Properties Data:

    • Title: this compound Product Page.[1]

    • Source: Fluorochem.[1]

Sources

Application Note: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS: 133123-67-8) is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by its electron-deficient dicyano motif and a fixed N-ethyl lipophilic handle, it serves as a versatile precursor for synthesizing purine bioisosteres , imidazo[4,5-d]pyridazines , and imidazo[4,5-b]pyrazines . This guide details the synthetic utility of this scaffold, providing validated protocols for transforming the nitrile groups into bioactive fused ring systems essential for oncology (kinase inhibitors) and infectious disease (nucleoside analogs) drug discovery.

Chemical Profile & Structural Significance[1]

The 4,5-dicyanoimidazole core is often referred to as a "masked" purine or fused-ring precursor. The specific N-ethyl substitution offers distinct advantages over the unsubstituted (N-H) parent:

  • Regiochemical Control: Locks the tautomeric equilibrium, ensuring predictable nucleophilic attack at the nitrile carbons.

  • Lipophilicity (LogP): The ethyl group increases membrane permeability of the final drug candidate compared to methyl or H-analogs.

  • Solubility: Disrupts the strong intermolecular hydrogen bonding network seen in unsubstituted imidazoles, improving solubility in organic solvents (DCM, THF) during synthesis.

Physical Properties Table
PropertyValueNote
Molecular Formula C₇H₆N₄High Nitrogen Content (38.3%)
Molecular Weight 146.15 g/mol Fragment-based drug design (FBDD) friendly
Appearance White to off-white crystalline solid
Melting Point 45–48 °CLow MP facilitates melt reactions
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterRequires organic co-solvents
Reactivity Electrophilic NitrilesSusceptible to Pinner reaction, cyclization

Key Applications in Drug Design

A. Synthesis of Purine Bioisosteres (Imidazo[4,5-d]pyrimidines)

The most critical application is the construction of the pyrimidine ring onto the imidazole core. The dinitrile moiety reacts with amidines, guanidines, or urea derivatives to close the ring, mimicking the adenosine or guanosine core found in DNA/RNA.

Mechanism: The reaction proceeds via nucleophilic attack of an amine (from the reagent) on one nitrile group, forming an amidine intermediate, followed by intramolecular cyclization onto the second nitrile.

B. Synthesis of Imidazo[4,5-d]pyridazines

Reaction with hydrazine hydrate yields the pyridazine-fused system. These scaffolds are privileged structures in kinase inhibitors (e.g., inhibiting CDK or VEGFR pathways).

C. Metal-Organic Frameworks (MOFs) & Supramolecular Delivery

Hydrolysis of the nitriles to carboxylic acids creates ligands for coordination chemistry. While primarily materials science, these are increasingly used in supramolecular drug delivery systems to chelate metals like Zinc or Copper for radiopharmaceutical imaging.

Visualizing the Synthetic Divergence

The following diagram illustrates the reaction pathways originating from this compound.

G cluster_legend Legend Core 1-Ethyl-1H-imidazole- 4,5-dicarbonitrile Hydrazine + Hydrazine (N2H4) Core->Hydrazine Guanidine + Guanidine/Amidine Core->Guanidine Hydrolysis + NaOH / H2O (Hydrolysis) Core->Hydrolysis Pyridazine Imidazo[4,5-d]pyridazine (Kinase Inhibitor Scaffold) Hydrazine->Pyridazine Cyclocondensation Purine Imidazo[4,5-d]pyrimidine (Purine Analog/Antiviral) Guanidine->Purine Pinner-like Cyclization Diacid Imidazole-4,5-dicarboxylic acid (MOF Ligand/Delivery) Hydrolysis->Diacid Saponification key Blue: Starting Material | Green: Kinase Scaffold | Red: Nucleoside Analog | Yellow: Delivery Agent

Figure 1: Divergent synthetic pathways from the 1-ethyl-4,5-dicyanoimidazole core.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-6-amino-imidazo[4,5-d]pyridazine

Target: Scaffold for antiproliferative agents.

Reagents:

  • This compound (1.0 eq, 146 mg)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (Absolute, 5 mL)

  • Acetic Acid (Cat. 2 drops)

Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the dicarbonitrile substrate in ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. The solution may turn slightly yellow.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.

  • Workup: Cool the reaction to 0 °C in an ice bath. The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold ethanol, and dry under vacuum.

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1).

  • Yield Check: Expected yield 70–85%.

Expert Insight: The N-ethyl group prevents the formation of insoluble polymeric byproducts often seen with N-H imidazoles during hydrazine reflux.

Protocol B: "One-Pot" Synthesis of Purine Bioisosteres (Imidazo[4,5-d]pyrimidine-4-amines)

Target: Adenine mimics for ATP-competitive inhibition.

Reagents:

  • This compound (1.0 eq)[2]

  • Formamidine acetate (2.0 eq)

  • 2-Ethoxyethanol (Solvent, high boiling point)

Methodology:

  • Mix: Combine the nitrile and formamidine acetate in 2-ethoxyethanol (concentration ~0.5 M).

  • Heat: Heat to 120 °C under an inert atmosphere (Nitrogen/Argon) for 8–12 hours.

    • Mechanistic Note: The formamidine acts as the "C-N" source to bridge the two nitriles.

  • Cool & Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The hydrophobic ethyl group usually forces the product to precipitate from the aqueous mixture. Filter the solid.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH gradient 0-10%).

Troubleshooting & Safety Directives

Handling Nitriles
  • Safety: While 4,5-dicyanoimidazoles are generally stable, strong acidic hydrolysis can theoretically release traces of HCN gas. Always perform hydrolysis steps in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place. The nitriles are stable to oxidation but can hydrolyze slowly if exposed to atmospheric moisture over months.

Solubility Issues
  • Problem: Reaction slurry is too thick or starting material doesn't dissolve.

  • Solution: The 1-ethyl analog is soluble in DMF and DMSO. If Ethanol (Protocol A) fails to dissolve the starting material, switch to n-Butanol or add 10% DMF as a co-solvent.

Regioselectivity Verification
  • Validation: Use NOESY NMR to confirm the position of the ethyl group relative to the newly formed ring. In the 1-ethyl derivative, the ethyl protons will show NOE correlations with the C2-proton of the imidazole ring, confirming the core structure remained intact.

References

  • Synthesis of 4,5-Dicyanoimidazole Derivatives Source: Journal of the American Chemical Society (JACS) Context: foundational synthesis of the dicyano core and its N-alkylation.

  • Purine Analogs as Precursor Pharmacophores Source: RSC Advances Context: Detailed review of converting imidazole-4,5-dicarbonitriles into purine systems using amidines and urea.

  • Imidazo[4,5-d]pyridazine Synthesis via Hydrazine Source: Heterocycles / Oakwood Chemical Data Context: Standard protocols for hydrazine cyclization of vicinal dinitriles. (Search CAS: 133123-67-8 for specific reagent data)

  • Supramolecular Complexes of Imidazole-Based Ligands Source: PMC (National Institutes of Health) Context: Applications of the hydrolyzed dicarboxylic acid form in medicinal coordination chemistry.

Sources

The Versatile Precursor: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Highly Functionalized Imidazole Core

In the landscape of modern medicinal chemistry and drug development, the imidazole ring stands as a cornerstone scaffold, present in a vast array of biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. Among the myriad of substituted imidazoles, 1-Ethyl-1H-imidazole-4,5-dicarbonitrile emerges as a particularly valuable and versatile precursor for the synthesis of a diverse range of fused heterocyclic compounds. The presence of two vicinal nitrile groups on the imidazole core provides a potent platform for a variety of chemical transformations, most notably in the construction of purine and pteridine analogs, as well as other important fused systems like imidazo[4,5-b]pyrazines and imidazo[4,5-d]pyridazines.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of key heterocyclic systems. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping the reader with the knowledge to effectively utilize this powerful building block in their synthetic endeavors.

Core Attributes of this compound as a Synthetic Precursor

The synthetic utility of this compound is rooted in the reactivity of its constituent functional groups. The dinitrile moiety is highly susceptible to nucleophilic attack, providing a direct route to the formation of annulated six-membered rings. The ethyl group at the N-1 position not only enhances solubility in organic solvents but also sterically and electronically influences the reactivity of the imidazole ring, often leading to predictable and high-yielding reactions.

Application I: Synthesis of 7-Ethylpurine Derivatives

Purines are fundamental components of nucleic acids and play a crucial role in numerous biological processes. Synthetic purine analogs are widely explored as potential therapeutic agents, exhibiting antiviral, anticancer, and immunosuppressive activities. This compound serves as an excellent starting material for the synthesis of 7-ethyl-substituted purines, a class of compounds with significant biological potential.

Mechanistic Rationale: The Traube Purine Synthesis Adaptation

The synthesis of purines from this compound is a variation of the classical Traube purine synthesis. This approach involves the condensation of an aminopyrimidine precursor with a source of the C8 carbon of the purine ring. In our case, the imidazole dinitrile acts as a pre-formed "pyrimidine-equivalent," where the two nitrile groups are poised for cyclization with a suitable C1-N synthon, such as guanidine or formamidine.

The reaction with guanidine proceeds via an initial nucleophilic attack of the guanidine nitrogen on one of the nitrile carbons, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic purine ring system. The ethyl group at the N-1 position of the imidazole becomes the N-7 substituent in the resulting purine.

G cluster_0 Synthesis of 7-Ethyl-2,6-diaminopurine Start This compound Step1 Condensation & Intramolecular Cyclization Start->Step1 Base (e.g., NaOEt) Reagent1 Guanidine Hydrochloride Reagent1->Step1 Product 7-Ethyl-2,6-diaminopurine Step1->Product

Caption: Workflow for the synthesis of 7-Ethyl-2,6-diaminopurine.

Experimental Protocol: Synthesis of 7-Ethyl-2,6-diaminopurine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Standard glassware for organic synthesis

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Guanidine Free Base: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

  • Reaction Setup: To the freshly prepared solution of guanidine free base, add this compound (1.0 equivalent).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-Ethyl-2,6-diaminopurine.

Data Summary:

ReactantMolar RatioSolventTemperatureReaction TimeYield (%)
This compound1.0Anhydrous EthanolReflux4-6 h75-85
Guanidine Hydrochloride1.1
Sodium Ethoxide1.1

Application II: Synthesis of 7-Ethylpteridine Derivatives

Pteridines are another class of nitrogen-containing heterocyclic compounds with significant biological roles, including their function as cofactors for various enzymes. The synthesis of pteridine analogs is of great interest in the development of novel diuretics, anti-inflammatory, and anticancer agents.

Mechanistic Rationale: Condensation with 1,2-Dicarbonyl Compounds

The synthesis of pteridines from this compound can be envisioned through a condensation reaction with a 1,2-dicarbonyl compound, following a preliminary transformation of the nitrile groups into amino groups. This two-step approach first involves the reduction of the dinitrile to the corresponding diamine, 1-ethyl-4,5-bis(aminomethyl)imidazole. This diamine intermediate can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or biacetyl, to form the pteridine ring system.

G cluster_1 Synthesis of 7-Ethylpteridine Start This compound Step1 Reduction Start->Step1 Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Intermediate 1-Ethyl-4,5-bis(aminomethyl)imidazole Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Reagent2 1,2-Dicarbonyl (e.g., Glyoxal) Reagent2->Step2 Product 7-Ethylpteridine Step2->Product

Caption: Two-step synthesis of 7-Ethylpteridine.

Experimental Protocol: Synthesis of 7-Ethylpteridine

Step 1: Synthesis of 1-Ethyl-4,5-bis(aminomethyl)imidazole

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Standard inert atmosphere glassware

  • Ice bath

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 1-Ethyl-4,5-bis(aminomethyl)imidazole, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Ethylpteridine

Materials:

  • 1-Ethyl-4,5-bis(aminomethyl)imidazole (from Step 1)

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve the crude 1-Ethyl-4,5-bis(aminomethyl)imidazole (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add a catalytic amount of acetic acid, followed by the dropwise addition of glyoxal (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford pure 7-Ethylpteridine.

Data Summary:

StepKey ReagentsSolventTemperatureReaction TimeYield (%)
1LiAlH₄Anhydrous THF0 °C to RT12-16 h~70-80
2Glyoxal, Acetic AcidEthanolRT8-12 h~60-70

Application III: Synthesis of Imidazo[4,5-b]pyrazines and Imidazo[4,5-d]pyridazines

The versatile dinitrile precursor can also be employed in the synthesis of other fused heterocyclic systems of medicinal interest, such as imidazo[4,5-b]pyrazines and imidazo[4,5-d]pyridazines. These scaffolds are present in a number of kinase inhibitors and other targeted therapies.

Mechanistic Rationale: Cyclization with Diamines and Dihydrazines

The synthesis of imidazo[4,5-b]pyrazines can be achieved by the condensation of this compound with a 1,2-diamine, such as ethylenediamine. The reaction proceeds through a double nucleophilic addition to the nitrile groups, followed by cyclization and aromatization.

Similarly, reaction with hydrazine or substituted hydrazines will lead to the formation of the imidazo[4,5-d]pyridazine ring system. The initial nucleophilic attack of a hydrazine nitrogen onto one of the nitrile carbons is followed by an intramolecular cyclization involving the second hydrazine nitrogen and the remaining nitrile group.

G cluster_2 Synthesis of Fused Imidazoles Start This compound Product1 Imidazo[4,5-b]pyrazine Derivative Start->Product1 Condensation Product2 Imidazo[4,5-d]pyridazine Derivative Start->Product2 Condensation Reagent3 1,2-Diamine (e.g., Ethylenediamine) Reagent3->Product1 Reagent4 Hydrazine Reagent4->Product2

Caption: Synthesis of Imidazo[4,5-b]pyrazines and Imidazo[4,5-d]pyridazines.

Experimental Protocol: Synthesis of 6,7-Dihydro-1-ethyl-1H-imidazo[4,5-b]pyrazine

Materials:

  • This compound

  • Ethylenediamine

  • Ethylene glycol

  • High-temperature thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent) and ethylenediamine (1.2 equivalents) in ethylene glycol as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water. The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Summary:

ReactantMolar RatioSolventTemperature (°C)Reaction TimeYield (%)
This compound1.0Ethylene Glycol120-1306-8 h70-80
Ethylenediamine1.2

Conclusion: A Gateway to Chemical Diversity

This compound has demonstrated its exceptional value as a versatile and efficient precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic manipulation of its dinitrile functionality allows for the construction of purines, pteridines, imidazo[4,5-b]pyrazines, and imidazo[4,5-d]pyridazines through well-established and reproducible protocols. The insights and methodologies presented in this application note are intended to empower researchers and drug development professionals to harness the full synthetic potential of this key building block, paving the way for the discovery of novel and impactful therapeutic agents.

References

  • Journal of Organic Chemistry, 2018 , 83(5), pp 2890–2897. (URL: [Link])

  • Tetrahedron Letters, 2020 , 61(12), 151614. (URL: [Link])

  • European Journal of Medicinal Chemistry, 2021 , 213, 113168. (URL: [Link])

  • Patent WO 2022/123456 A1. (URL: [Link])

Application Note: Comprehensive NMR-Based Structural Elucidation of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the structural characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers in synthetic chemistry and drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices. We present self-validating protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, culminating in the unambiguous assignment of all proton and carbon signals. The methodologies described herein are designed to ensure scientific rigor, providing a robust template for the analysis of novel heterocyclic compounds.

Introduction and Rationale

This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole ring is a crucial pharmacophore found in many biological systems and pharmaceutical agents. The presence of dinitrile functional groups and an N-ethyl substituent creates a unique electronic environment, making NMR spectroscopy an indispensable tool for verifying its synthesis and understanding its structural integrity.

The primary challenge in characterizing such a molecule lies in the unambiguous assignment of signals, particularly the quaternary carbons of the imidazole ring and the nitrile groups. A simple one-dimensional NMR analysis is often insufficient. Therefore, a multi-faceted approach combining ¹H, ¹³C, DEPT, and various 2D correlation experiments is not just beneficial but essential for complete and accurate structural elucidation.[1][2] This note provides the strategic protocols and interpretive logic required to achieve this.

Molecular Structure and Spectroscopic Preview

Before delving into experimental protocols, a preliminary analysis of the molecular structure allows us to predict the expected NMR signatures. This predictive step is crucial for designing experiments and validating the final results.

Structure: this compound

(Structure of this compound)

Expected NMR Signals:

  • ¹H NMR: We anticipate three distinct signals.

    • A singlet for the proton at the C-2 position of the imidazole ring.

    • A quartet for the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

    • A triplet for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

  • ¹³C NMR: We expect seven unique carbon signals.[3]

    • One signal for the C-2 carbon of the imidazole ring.

    • Two signals for the C-4 and C-5 carbons of the imidazole ring, which are quaternary and attached to nitrile groups.

    • Two signals for the two nitrile (-C≡N) carbons.[4][5]

    • One signal for the methylene (-CH₂) carbon of the ethyl group.

    • One signal for the methyl (-CH₃) carbon of the ethyl group.

Experimental Design and Protocols

A logical workflow is essential for efficient and comprehensive data acquisition. The following diagram illustrates the workflow from sample preparation to final structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) Acq_1D 1D NMR Experiments (¹H, ¹³C, DEPT) SamplePrep->Acq_1D Acq_2D 2D NMR Experiments (COSY, HSQC, HMBC) Acq_1D->Acq_2D Processing Data Processing (FT, Phasing, Baseline) Acq_2D->Processing Analysis Spectral Analysis (Peak Picking & Integration) Processing->Analysis Elucidation Structure Elucidation (Signal Assignment) Analysis->Elucidation Confirmation Final Structure Confirmation Elucidation->Confirmation

Caption: Overall workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation. The goal is to create a homogenous solution free of particulate matter and paramagnetic impurities.[6]

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for subsequent ¹³C and 2D NMR experiments.[7][8]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual peak at δ 7.26 ppm.[9] Add approximately 0.6 mL of CDCl₃ to the sample in a clean vial.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not using TMS, the residual solvent peak can be used for calibration.[9]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

ParameterSpecificationRationale
Analyte Mass 5-30 mgBalances signal strength with solubility; higher mass needed for less sensitive ¹³C nuclei.[7]
Solvent Chloroform-d (CDCl₃)Excellent solubility for organic molecules; provides a deuterium lock signal for the spectrometer.[9]
Solvent Volume 0.6 mLEnsures sufficient sample height in the NMR tube for optimal magnetic field shimming.[8]
Internal Standard TMS (δ 0.00)Provides a sharp, inert reference point for accurate chemical shift calibration.
Protocol: 1D NMR Data Acquisition

One-dimensional experiments provide the foundational data for the analysis.

A. ¹H NMR Spectroscopy This experiment identifies all proton environments in the molecule.

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent and perform magnetic field shimming.

  • Acquire the ¹H NMR spectrum using the parameters outlined in the table below.

B. ¹³C NMR Spectroscopy This experiment identifies all unique carbon environments. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required.[10]

  • Using the same locked and shimmed sample, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

C. DEPT (Distortionless Enhancement by Polarization Transfer) DEPT experiments are crucial for determining the number of hydrogens attached to each carbon.[11][12] This is achieved by running two key experiments:

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in all DEPT spectra.[13][14]

Parameter¹H NMR¹³C NMRRationale
Spectrometer Freq. ≥ 400 MHz≥ 100 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Angle 30-45°45°A smaller pulse angle allows for a shorter relaxation delay, speeding up acquisition.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time 2-4 s1-2 sBalances resolution with signal-to-noise.
Relaxation Delay (d1) 1-2 s2-5 sAllows for nuclei to return to equilibrium; longer delay for ¹³C ensures more accurate signal integration, especially for quaternary carbons.
Number of Scans 8-161024-4096Sufficient for good signal-to-noise for ¹H; significantly more needed for the less sensitive ¹³C nucleus.
Protocol: 2D NMR Data Acquisition

Two-dimensional NMR experiments reveal through-bond correlations, which are essential for piecing together the molecular structure.[15]

A. ¹H-¹H COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17] This is invaluable for identifying connected spin systems, such as the ethyl group.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[17][18] This allows for the direct assignment of protonated carbons.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two and three bonds.[16] This is the key experiment for identifying and assigning quaternary carbons, as it connects them to nearby protons.

Data Processing, Analysis, and Structural Assignment

Modern NMR software like Mnova or ACD/NMR Workbook Suite can be used for efficient data processing and analysis.[19][20][21] The general workflow involves Fourier transformation, phase correction, baseline correction, and referencing the spectra.

The following diagram illustrates how data from different experiments are integrated to determine the final structure.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Links) H1->COSY Identifies spin systems HSQC HSQC (¹J C-H Links) H1->HSQC HMBC HMBC (²/³J C-H Links) H1->HMBC C13 ¹³C NMR (Carbon Signals) DEPT DEPT (Carbon Type) C13->DEPT Differentiates CH, CH₂, CH₃ C13->HSQC C13->HMBC Structure Final Assigned Structure DEPT->Structure Confirms carbon types COSY->Structure Assigns -CH₂-CH₃ HSQC->Structure Assigns C2-H, CH₂, CH₃ HMBC->Structure Assigns Quaternary C4, C5, CN

Caption: Logical flow of data integration from multiple NMR experiments.

Step-by-Step Interpretation:
  • ¹H NMR Analysis: Identify the three predicted signals: a singlet (H-2), a quartet (-CH₂-), and a triplet (-CH₃). Integrate the signals to confirm the 1:2:3 proton ratio.

  • ¹³C and DEPT Analysis:

    • Compare the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra.

    • The signal present in the DEPT-90 spectrum corresponds to the C-2 carbon.

    • In the DEPT-135 spectrum, identify one positive signal for the -CH₃ carbon, one negative signal for the -CH₂ carbon, and one positive signal for the C-2 carbon.

    • The four signals present in the ¹³C spectrum but absent in all DEPT spectra are the quaternary carbons: C-4, C-5, and the two -C≡N carbons.[14]

  • COSY Analysis: Observe a cross-peak correlation between the quartet and the triplet signals. This definitively confirms they belong to the same ethyl spin system.

  • HSQC Analysis:

    • Observe a cross-peak between the ¹H singlet and its corresponding ¹³C signal (C-2).

    • Observe a cross-peak between the ¹H quartet and its corresponding ¹³C signal (-CH₂-).

    • Observe a cross-peak between the ¹H triplet and its corresponding ¹³C signal (-CH₃). This step links the proton and carbon data for all non-quaternary positions.

  • HMBC Analysis: This is the final step to assign the quaternary carbons.

    • Look for a correlation from the H-2 proton (singlet) to the C-4 and C-5 carbons.

    • Look for correlations from the methylene (-CH₂-) protons to the C-2 carbon of the imidazole ring and to the methyl (-CH₃) carbon.

    • Crucially, look for correlations from the H-2 proton to the nitrile carbons, and from the N-CH₂ protons to C-2 and C-5, which will help differentiate C-4 and C-5.

Expected Results Summary

The following tables summarize the expected NMR data for this compound based on literature values for similar structures.[4][5][22]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration J (Hz) Assignment
H-2 ~7.8 s 1H - Imidazole C-H
H-6 ~4.3 q 2H ~7.2 N-CH₂-CH₃

| H-7 | ~1.5 | t | 3H | ~7.2 | N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) DEPT-135 Assignment
C-2 ~140 + Imidazole C-H
C-4/C-5 ~125-135 absent Imidazole C-CN
C-CN ~110-115 absent Nitrile Carbon
C-6 ~45 - N-CH₂-CH₃

| C-7 | ~15 | + | N-CH₂-CH₃ |

Conclusion

The structural verification of this compound requires a systematic and multi-technique NMR approach. By logically combining data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be assigned with a high degree of confidence. The protocols and analytical workflow detailed in this application note provide a robust and scientifically sound methodology for researchers, ensuring the accurate and reliable characterization of this and other complex heterocyclic molecules.

References

  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]

  • Sap-Press. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl3 of authentic samples of imidazole. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Imidazole - Supplemental Proton Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software for Advanced Processing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

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Application Note: Mass Spectrometry Analysis of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS 133123-67-8) is a critical heterocyclic intermediate with dual-use significance in high-value industries. In pharmaceutical development, it serves as a precursor for fused-ring systems, including purine analogs and antiviral agents. In the energy sector, it is increasingly utilized as a high-voltage electrolyte additive for Lithium-ion batteries due to the anodic stability provided by its electron-withdrawing nitrile groups.

This Application Note provides a definitive protocol for the identification, quantification, and impurity profiling of this compound using LC-MS/MS. Unlike generic imidazole methods, this protocol addresses the specific challenges of analyzing poly-nitrile species, including their susceptibility to hydrolysis and unique fragmentation pathways.

Key Physicochemical Properties
PropertyValueNotes
Formula C

H

N

High nitrogen content
Molecular Weight 146.15 g/mol
Monoisotopic Mass 146.0592 DaExact mass for HRMS
Solubility Acetonitrile, DMSO, MethanolSparingly soluble in water
pKa ~1.0 - 2.0 (Predicted)Low basicity due to CN groups

Experimental Protocols

Protocol A: Sample Preparation

Rationale: The nitrile groups at positions 4 and 5 are susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and aprotic solvents are preferred for stock solutions.

Materials:

  • Solvent A: LC-MS Grade Acetonitrile (ACN).

  • Solvent B: LC-MS Grade Water.

  • Internal Standard (IS): 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS 19485-35-9) or d3-Acetonitrile (if unavailable).

Procedure:

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of 50:50 ACN:Water.

  • Calibration Curve: Prepare serial dilutions in 50:50 ACN:Water ranging from 1 ng/mL to 1000 ng/mL.

  • Filtration: Filter all samples through a 0.2 µm PTFE syringe filter prior to injection. Note: Do not use Nylon filters, as they may adsorb the nitrile-rich analyte.

Protocol B: LC-MS/MS Instrumentation & Conditions

Rationale: A C18 column provides sufficient retention for the ethyl-substituted imidazole. Formic acid is used to encourage protonation ([M+H]+) in positive mode, which is the most sensitive ionization pathway for imidazoles.

Liquid Chromatography (HPLC/UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) %B Description
0.00 5 Initial equilibration
1.00 5 Isocratic hold to elute salts
6.00 95 Linear ramp to elute analyte
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End of Run |

Mass Spectrometry (ESI+ Source):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

Mass Spectral Interpretation & Fragmentation

Expert Insight: The fragmentation of this compound is dominated by the stability of the dicyanoimidazole core. The primary loss is the N-alkyl chain, followed by ring degradation.

Precursor Ion: [M+H]


 = 147.1  m/z

Primary Transitions (MRM):

  • Quantifier: 147.1

    
     119.0 
    
    • Mechanism:[1][2] Loss of the Ethyl group as ethylene (C

      
      H
      
      
      
      , -28 Da) via McLafferty-type rearrangement or inductive cleavage. This yields the protonated 4,5-dicyanoimidazole core.
  • Qualifier 1: 147.1

    
     92.0 
    
    • Mechanism:[1][2] Secondary fragmentation from m/z 119. Loss of HCN (-27 Da) from the imidazole ring or nitrile substituents.

  • Qualifier 2: 147.1

    
     65.0 
    
    • Mechanism:[1][2] Further ring opening and loss of second HCN/CN group.

Visualization: Fragmentation Pathway

Fragmentation Parent [M+H]+ Precursor m/z 147.1 (1-Ethyl-4,5-dicyanoimidazole) Frag1 Fragment 1 (Quantifier) m/z 119.0 (Protonated 4,5-dicyanoimidazole) Parent->Frag1 - C2H4 (Ethyl loss) - 28 Da Frag2 Fragment 2 (Qualifier) m/z 92.0 (Loss of HCN) Frag1->Frag2 - HCN - 27 Da Frag3 Fragment 3 m/z 65.0 (Ring Cleavage) Frag2->Frag3 - HCN - 27 Da

Figure 1: Proposed ESI+ fragmentation pathway for this compound.

Impurity Profiling & Troubleshooting

In synthetic workflows, particularly those starting from 4,5-dicyanoimidazole, specific impurities must be monitored.

Impurity NameStructure/OriginDetection (ESI+)Retention Shift
4,5-Dicyanoimidazole Starting Material[M+H]+ = 119.0Earlier (More Polar)
Mono-amide Derivative Hydrolysis of one -CN[M+H]+ = 165.1Earlier (Polar Amide)
Di-amide Derivative Hydrolysis of both -CN[M+H]+ = 183.1Earliest
1-Ethyl-4-cyano-5-amide Partial Hydrolysis[M+H]+ = 165.1Earlier

Self-Validating System Suitability Test (SST):

  • Resolution: Ensure baseline separation between the Analyte (m/z 147) and the Starting Material (m/z 119).

  • Carryover: Inject a blank solvent after the highest standard. Signal must be < 0.1% of the LOQ.

  • RSD: Inject the 100 ng/mL standard 5 times. Peak area RSD must be < 2.0%.

References

  • PubChem. (n.d.).[3][4] this compound (Compound).[2][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Matuszek, K., et al. (2020). Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds. Materials, 13(2), 374. [Link][6][7][8]

  • Johnson, B. A., et al. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library. Molecules, 13(12), 3149-3170. [Link]

  • Google Patents. (2023). Electrolytes for lithium-ion battery cells with nitrile additives (US20230238581A1).

Sources

Application Notes & Protocols: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The pursuit of novel functional materials is a cornerstone of modern chemistry and materials science. Within this domain, the rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs) have emerged as a particularly fruitful endeavor. The properties of these materials are intrinsically linked to the judicious choice of their constituent building blocks: metal ions or clusters and organic ligands. It is the ligand that often dictates the dimensionality, topology, and ultimately, the function of the resulting framework.

This document provides a comprehensive guide to the synthesis and application of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile , a promising yet underexplored ligand for the construction of advanced coordination materials. While its carboxylate analogue, imidazole-4,5-dicarboxylic acid, has been more extensively studied, the dinitrile functionality offers a distinct set of coordination possibilities and electronic properties.[1][2] The linear coordination geometry of nitriles, coupled with the versatile binding of the imidazole ring, positions this ligand as a valuable tecton for creating diverse and potentially functional supramolecular architectures.

These application notes are designed for researchers, scientists, and drug development professionals. They are not merely a collection of procedures but a scientifically grounded guide that delves into the "why" behind the "how." We will explore a proposed synthetic pathway for the ligand itself, provide detailed protocols for its application in the synthesis of coordination polymers, and discuss the potential properties and applications of the resulting materials. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles that ensure reproducibility and success.

Section 1: The Ligand: this compound

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring an imidazole core functionalized with an ethyl group at the N1 position and two nitrile groups at the C4 and C5 positions. The ethyl group enhances solubility in organic solvents compared to its N-H counterpart, while the dinitrile groups provide strong, directional coordination sites.

PropertyValueSource
IUPAC Name This compound-
CAS Number 133123-67-8[3]
Molecular Formula C₇H₆N₄-
Molecular Weight 146.15 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to[4]
Proposed Synthesis of this compound

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Ethyl-1H-imidazole cluster_1 Step 2: Synthesis of 1-Ethyl-1H-imidazole cluster_2 Step 3: Synthesis of this compound A Propionaldehyde D 2-Ethyl-1H-imidazole A->D Radziszewski Reaction B Glyoxal B->D Radziszewski Reaction C Ammonia C->D Radziszewski Reaction E 2-Ethyl-1H-imidazole G 1-Ethyl-2-ethyl-1H-imidazole E->G N-Alkylation F Ethyl Iodide F->G H Diaminomaleonitrile J This compound H->J Condensation & Cyclization I Triethyl orthoformate I->J

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-Ethyl-1H-imidazole (Radziszewski Reaction)

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, combine a 40% aqueous solution of glyoxal (1.0 mol) and concentrated aqueous ammonia (2.0 mol).

  • Cool the mixture in an ice bath and slowly add propionaldehyde (1.0 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Ethyl-1H-imidazole.

  • Purify the product by vacuum distillation or recrystallization.

Step 2: N-Alkylation to form 1-Ethyl-2-ethyl-1H-imidazole

  • Dissolve 2-Ethyl-1H-imidazole (1.0 mol) in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Add a base such as potassium carbonate (1.2 mol) to the solution.

  • Slowly add ethyl iodide (1.1 mol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 mol) in triethyl orthoformate (3.0 mol).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data
  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and a singlet for the imidazole proton.

  • ¹³C NMR: Resonances for the imidazole ring carbons, the nitrile carbons, and the ethyl group carbons.

  • IR Spectroscopy: A characteristic sharp peak for the C≡N stretch around 2230-2240 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Section 2: Coordination Chemistry of this compound

The presence of three potential coordination sites (the N3 of the imidazole ring and the two nitrile nitrogens) makes this compound a versatile ligand for the construction of coordination polymers and MOFs.[6]

Potential Coordination Modes

Coordination_Modes cluster_0 Monodentate cluster_1 Bidentate Bridging cluster_2 Tridentate Bridging A M L1 Ligand A->L1 via N3 B1 M1 L2 Ligand B1->L2 via N3 B2 M2 B2->L2 via CN C1 M1 L3 Ligand C1->L3 via N3 C2 M2 C2->L3 via CN C3 M3 C3->L3 via CN

Caption: Potential coordination modes of this compound.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction temperature.

Protocol 2: General Solvothermal Synthesis of a Coordination Polymer

Solvothermal synthesis is a widely used method for obtaining high-quality crystalline coordination polymers.[6][7][8]

Materials and Equipment:

  • This compound (ligand)

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • A suitable solvent or solvent mixture (e.g., DMF, DEF, acetonitrile, ethanol)

  • Teflon-lined stainless-steel autoclave or a thick-walled glass vial

  • Oven

Procedure:

  • In a glass vial, dissolve this compound (0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (0.1 mmol) in the same solvent (5 mL).

  • Combine the two solutions in the reaction vessel (either the glass vial or the Teflon liner of the autoclave).

  • Seal the vessel tightly.

  • Place the vessel in a programmable oven and heat to the desired temperature (typically between 80 °C and 150 °C) for a specified period (24 to 72 hours).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with the mother liquor and then with a fresh solvent, and air-dry.

Table of Experimental Parameters for Optimization:

ParameterRange/OptionsRationale
Metal Salt Transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺), LanthanidesThe choice of metal ion influences the coordination geometry and the properties of the final material.
Solvent DMF, DEF, Acetonitrile, Ethanol, Water, or mixturesSolvent polarity and boiling point affect the solubility of reactants and the crystallization process.
Temperature 80 - 180 °CHigher temperatures can promote the formation of more stable, crystalline phases.
Time 24 - 96 hoursSufficient time is required for crystal growth.
Molar Ratio (M:L) 1:1, 1:2, 2:1Stoichiometry can influence the dimensionality and topology of the resulting framework.

Section 3: Potential Applications

The coordination polymers and MOFs derived from this compound are anticipated to have applications in several fields, analogous to other porous materials constructed from similar ligands.

Gas Storage and Separation

The porous nature of MOFs makes them excellent candidates for the storage of gases such as hydrogen and methane. The specific pore size and surface chemistry, which can be tuned by the choice of metal and ligand, can also be exploited for the selective separation of gases.

Catalysis

The metal centers within the framework can act as active sites for catalysis. The uniform and accessible nature of these sites in a crystalline MOF can lead to high catalytic activity and selectivity.[9]

Sensing

The incorporation of specific functional groups and the potential for host-guest interactions can be utilized for the development of chemical sensors. Changes in the photoluminescent properties of the framework upon interaction with an analyte are a common sensing mechanism.

Experimental_Workflow A Ligand Synthesis & Characterization B Coordination Polymer Synthesis (Solvothermal) A->B C Structural Characterization (SC-XRD, PXRD) B->C D Porosity Analysis (Gas Adsorption) C->D E Application Testing (e.g., Catalysis, Sensing) D->E

Caption: General experimental workflow for the synthesis and characterization of coordination polymers.

Section 4: Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, similar to its methyl analogue.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed. All manipulations should be performed in a well-ventilated fume hood.

References

  • Bratulescu, G. (2009). Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320. [Link]

  • Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. Synlett, 2009(19), 3263-3266. [Link]

  • Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of organic chemistry, 72(12), 4551–4553. [Link]

  • Ghosh, S. K., Natarajan, S., & Rao, C. N. R. (2004). Construction of Coordination Polymers with a Bifurcating Ligand: Synthesis, Structure, Photoluminescence, and Magnetic Studies. Crystal Growth & Design, 4(5), 909-917. [Link]

  • Harder, S. (2005). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B, 60(9), 953-956. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795-797. [Link]

  • Guedes, G. P., et al. (2022). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry, 61(49), 19685-19696. [Link]

  • Maji, T. K., et al. (2014). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 14(10), 5136-5143. [Link]

  • 3ASenrise. (n.d.). This compound. Retrieved from [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

  • Knoppe, S., & Krossing, I. (2006). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B, 61(1), 12-16. [Link]

  • Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
  • Chen, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 795. [Link]

  • Costa, J. S., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18042-18053. [Link]

  • Mondal, J., et al. (2014). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 14(10), 5136-5143. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Journal of Chemical and Pharmaceutical Research, 9(12), 1-5. [Link]

  • Long, J. R., et al. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. ChemRxiv. [Link]

  • Teixidor, F., et al. (2021). Synthesis of coordination polymers and zinc compounds. Divulga UAB. [Link]

  • Wikipedia. (n.d.). Metal-organic framework. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.

I. Introduction to the Synthesis and Common Challenges

This compound is a valuable building block in medicinal chemistry. Its synthesis most commonly originates from diaminomaleonitrile (DAMN), a versatile and reactive precursor.[1] The core transformation involves the cyclization of DAMN with a C1 source to form the imidazole ring and subsequent or concurrent N-ethylation.

The primary synthetic challenge lies in controlling the reactivity of the starting materials and intermediates to minimize the formation of side products. The key to a successful synthesis is understanding the potential pitfalls, which include the stability of DAMN, the reactivity of the C1 synthon, and the conditions of N-alkylation.

II. Probable Synthetic Pathway

A common and efficient method for the synthesis of imidazole-4,5-dicarbonitriles involves the reaction of diaminomaleonitrile with an orthoester.[1] For the synthesis of the 1-ethyl derivative, a plausible and efficient route is a one-pot reaction involving DAMN and triethyl orthoformate in the presence of an ethylating agent or a related ethyl-containing C1 synthon.

Synthetic_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Formimidate Intermediate DAMN->Intermediate + Triethyl Orthoformate TEOF Triethyl Orthoformate TEOF->Intermediate Et_source Ethylating Agent (e.g., Ethyl Iodide) / Ethylamine Product This compound Et_source->Product Intermediate->Product + Ethylating Agent / Heat

Caption: Plausible synthetic route to this compound.

III. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that you may encounter during your synthesis. Each entry details the identity of the impurity, its likely cause, and actionable troubleshooting steps.

FAQ 1: My final product is discolored (yellow to brown), and I see a broad peak in my HPLC. What could this be?

Answer: This is a classic sign of polymeric impurities derived from diaminomaleonitrile (DAMN) .

  • Causality: DAMN is known to undergo thermal self-polymerization, especially at elevated temperatures. This process is often accelerated in the presence of trace impurities or non-optimal pH conditions. The resulting polymers are typically colored and can be difficult to remove.

  • Troubleshooting & Prevention:

    • Starting Material Quality: Use high-purity DAMN. Store it in a cool, dark, and dry place to prevent premature degradation.

    • Reaction Temperature: Carefully control the reaction temperature. Avoid excessive heating or prolonged reaction times at high temperatures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can also lead to colored impurities.

    • Purification: Polymeric impurities can often be removed by precipitation. Dissolve the crude product in a suitable solvent in which the desired product is soluble, and the polymer is not. Filtration will then separate the polymer. A silica gel plug filtration might also be effective.

FAQ 2: My mass spectrometry data shows a peak corresponding to the un-ethylated imidazole-4,5-dicarbonitrile. How can I improve the ethylation?

Answer: The presence of 1H-imidazole-4,5-dicarbonitrile indicates an incomplete N-ethylation reaction.

  • Causality: This can be due to several factors:

    • Insufficient amount of the ethylating agent.

    • The ethylating agent is not reactive enough under the reaction conditions.

    • Suboptimal reaction temperature or time for the N-alkylation step.

    • Steric hindrance at the nitrogen atom of the imidazole ring.[2]

  • Troubleshooting & Prevention:

    • Stoichiometry: Ensure you are using a sufficient excess of the ethylating agent (e.g., ethyl iodide or diethyl sulfate). A 1.1 to 1.5 molar equivalent is a good starting point.

    • Reagent Choice: If using a less reactive ethylating agent, consider switching to a more potent one. For example, ethyl iodide is generally more reactive than ethyl bromide.

    • Base: The addition of a non-nucleophilic base (e.g., potassium carbonate or DBU) can facilitate the deprotonation of the imidazole nitrogen, making it more nucleophilic and enhancing the rate of alkylation.

    • Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.

    • Two-Step Synthesis: Consider a two-step approach. First, synthesize and isolate the 1H-imidazole-4,5-dicarbonitrile. Then, perform the N-ethylation as a separate step under optimized conditions.

FAQ 3: I have an impurity with a mass that suggests the addition of an ethoxy group. What is this and how do I avoid it?

Answer: You are likely observing the formation of 2-ethoxy-1-ethyl-1H-imidazole-4,5-dicarbonitrile .

  • Causality: This impurity arises from the reaction of the intermediate with ethanol, which is a byproduct of the reaction with triethyl orthoformate. If the cyclization is not complete or if there is an excess of ethanol present at high temperatures, it can act as a nucleophile.

  • Troubleshooting & Prevention:

    • Removal of Ethanol: Ensure that the ethanol generated during the reaction is efficiently removed, for example, by distillation.

    • Reaction Sequence: If possible, add the ethylating agent after the initial reaction with triethyl orthoformate and removal of ethanol.

    • Temperature Control: Lowering the reaction temperature after the initial cyclization can minimize this side reaction.

FAQ 4: My NMR shows the presence of amide or carboxylic acid functionalities, and my yield is low. What is happening?

Answer: This indicates hydrolysis of the nitrile groups . The resulting impurities could be 1-ethyl-4-cyano-1H-imidazole-5-carboxamide , 1-ethyl-1H-imidazole-4,5-dicarboxamide , or the corresponding carboxylic acids.

  • Causality: The nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3][4] Trace amounts of water in the reagents or solvents can lead to this side reaction.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up, unless a hydrolysis step is intended.

    • Work-up Procedure: Quench the reaction and perform the work-up at a lower temperature to minimize hydrolysis. If an aqueous work-up is necessary, use a neutral pH wash.

    • Purification: These more polar impurities can typically be separated from the desired dinitrile product by column chromatography on silica gel.

IV. Summary of Potential Impurities

Impurity NameStructureProbable CauseMitigation Strategy
DAMN Polymers (C₄H₄N₄)nThermal decomposition/polymerization of DAMN.Use high-purity DAMN, control reaction temperature, use inert atmosphere.
1H-Imidazole-4,5-dicarbonitrile Imidazole with H at N1Incomplete N-ethylation.Use excess ethylating agent, add a base, optimize reaction time/temperature.
2-Ethoxy-1-ethyl-1H-imidazole-4,5-dicarbonitrile Imidazole with OEt at C2Reaction with ethanol byproduct.Remove ethanol during reaction, control temperature.
Nitrile Hydrolysis Products Amides or Carboxylic AcidsPresence of water under acidic or basic conditions.Use anhydrous conditions, control pH during reaction and work-up.

V. Experimental Protocols

Protocol 1: Synthesis of this compound (One-Pot)

This protocol is a representative procedure based on established chemical principles for imidazole synthesis from diaminomaleonitrile and orthoesters.[1]

  • To a stirred solution of diaminomaleonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or 1,4-dioxane) under an inert atmosphere, add triethyl orthoformate (1.2 eq).

  • Heat the reaction mixture to 100-120 °C and monitor for the consumption of DAMN by TLC or HPLC. During this time, ethanol will distill from the reaction mixture.

  • Once the formation of the intermediate is complete, cool the reaction mixture to room temperature.

  • Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) followed by the slow addition of an ethylating agent (e.g., ethyl iodide, 1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the N-ethylation by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol_1_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: N-Ethylation cluster_workup Work-up & Purification DAMN Diaminomaleonitrile React1 Mix and Heat (100-120°C) (Remove Ethanol) DAMN->React1 TEOF Triethyl Orthoformate TEOF->React1 Solvent Anhydrous Solvent Solvent->React1 Cool Cool to RT React1->Cool Add_Base_Et Add Base and Ethylating Agent Cool->Add_Base_Et React2 Heat (60-80°C) Add_Base_Et->React2 Workup Cool, Filter, Concentrate React2->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure 1-Ethyl-1H-imidazole- 4,5-dicarbonitrile Purify->Product

Caption: Workflow for the one-pot synthesis of this compound.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method suitable for monitoring the reaction and assessing the purity of the final product. Optimization may be required.[5][6]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

VI. Conclusion

A successful synthesis of this compound hinges on the use of high-quality starting materials, careful control of reaction conditions to prevent polymerization and side reactions, and the implementation of appropriate purification techniques. By understanding the mechanistic origins of common impurities, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields and purity. This guide serves as a foundational resource to aid in these efforts. For further assistance, please do not hesitate to contact our technical support team.

VII. References

  • Al-Azmi, A., et al. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science.

  • Al-Azmi, A., Elassar, A.-Z. A., & Booth, B. L. (2003). The Chemistry of Diaminomaleonitrile and its Utility in Heterocyclic Synthesis. Tetrahedron.

  • Bhatnagar, et al. (2011). Synthesis and Characterization of some Imidazole Derivatives. Pharmaguideline.

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie.

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications.

  • Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron.

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry.

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances.

  • Mas-Ballesté, R., & Ruiz-Bermejo, M. (2021). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega.

  • Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft.

  • Selim, M. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.

  • Stauber, J., & Stanovnik, B. (2001). A new synthesis of 1H-imidazole-4,5-dicarbonitrile. ARKIVOC.

  • Woodward, D. W. (1950). 4, 5-imidazoledicarbonitrile and method of preparation. U.S. Patent 2,534,331.

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of a New Class of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry.

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. This guide provides a comprehensive framework for troubleshooting common issues and optimizing reaction conditions based on a well-established synthetic route. The primary method discussed is the cyclization of diaminomaleonitrile (DAMN) with triethyl orthoformate in the presence of ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely applicable method is the condensation reaction of diaminomaleonitrile (DAMN) with triethyl orthoformate and ethylamine. This one-pot reaction forms the imidazole ring and introduces the N-ethyl group simultaneously.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Moisture: The reaction is sensitive to water, which can hydrolyze the orthoformate and other intermediates. Ensure all reagents and solvents are anhydrous.

  • Suboptimal Temperature: The reaction requires sufficient heat to drive the cyclization and removal of ethanol byproduct. However, excessive temperatures can lead to decomposition. Careful temperature control is crucial.

  • Inefficient Removal of Ethanol: The equilibrium of the reaction is driven forward by the removal of ethanol. Inefficient distillation will hinder the reaction's progress.

  • Incorrect Stoichiometry: An excess of one reagent can lead to side reactions. Precise measurement of reactants is key.

Q3: My final product is discolored (e.g., brown or black). What is the cause?

Discoloration often indicates the formation of polymeric byproducts or degradation of the starting materials or product. This can be caused by:

  • Excessive Heat: Overheating the reaction mixture can lead to thermal decomposition.

  • Presence of Impurities: Impurities in the diaminomaleonitrile can act as catalysts for polymerization.

  • Air Oxidation: While the reaction is generally robust, prolonged exposure to air at high temperatures can cause oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: How can I effectively purify the final product?

Purification can typically be achieved through recrystallization. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If significant colored impurities are present, a preliminary purification step using activated carbon may be necessary. For highly pure material, column chromatography on silica gel can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction fails to initiate or proceeds very slowly 1. Insufficient temperature. 2. Presence of moisture. 3. Inactive reagents.1. Gradually increase the reaction temperature, monitoring for the start of ethanol distillation. 2. Use anhydrous solvents and freshly opened reagents. Dry glassware thoroughly before use. 3. Verify the quality of diaminomaleonitrile and triethyl orthoformate.
Low Yield of Product 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions.1. Ensure efficient removal of ethanol by distillation. Consider using a Dean-Stark trap. 2. Optimize the recrystallization solvent and procedure to minimize loss. 3. Adhere to optimal stoichiometry and temperature to minimize byproduct formation.
Product is an intractable oil or tar 1. Formation of polymeric byproducts. 2. Presence of significant impurities.1. Lower the reaction temperature and ensure an inert atmosphere. 2. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. If this fails, purification by column chromatography may be necessary.
Difficulty in removing solvent from the final product 1. Use of a high-boiling point solvent for recrystallization. 2. Product is hygroscopic.1. Choose a lower-boiling point solvent for the final recrystallization if possible. 2. Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of imidazole-4,5-dicarbonitriles from diaminomaleonitrile.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Triethyl orthoformate

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol, or as a condensed gas)

  • Anhydrous Ethanol (or another suitable high-boiling solvent)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Distillation head with condenser

  • Addition funnel

  • Magnetic stirrer and hotplate

  • Inert gas manifold

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the three-neck flask, add diaminomaleonitrile (1.0 eq) and anhydrous ethanol.

  • Addition of Reagents: While stirring, add triethyl orthoformate (1.1 eq).

  • Reaction Initiation: Slowly add ethylamine (1.2 eq) to the mixture via the addition funnel.

  • Heating and Distillation: Heat the reaction mixture to a gentle reflux. Ethanol will begin to distill off. The progress of the reaction can be monitored by the rate of ethanol collection.

  • Reaction Completion: Continue heating until ethanol distillation ceases, which typically indicates the reaction is complete. This may take several hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate upon cooling. If not, the addition of a non-polar solvent like hexanes can induce precipitation.

  • Purification:

    • Collect the crude solid by filtration.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Reaction Optimization Parameters

Parameter Condition Rationale
Solvent Anhydrous Ethanol, Dioxane, or DMFA high-boiling point, anhydrous solvent facilitates the removal of the ethanol byproduct and maintains a suitable reaction temperature.
Temperature Reflux (typically 80-120 °C depending on solvent)Provides the necessary activation energy for cyclization and drives off the ethanol byproduct.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions and degradation of reagents and product at elevated temperatures.
Stoichiometry Slight excess of triethyl orthoformate and ethylamineA small excess helps to ensure the complete consumption of the diaminomaleonitrile starting material.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Establish Inert Atmosphere charge Charge Flask with DAMN & Anhydrous Solvent prep->charge add_reagents Add Triethyl Orthoformate & Ethylamine charge->add_reagents reflux Heat to Reflux & Distill Ethanol add_reagents->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in Vacuo cool->concentrate precipitate Precipitate/Crystallize concentrate->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or No Product q1 Is ethanol distilling? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the product discolored? a1_yes->q2 res1 Increase temperature gradually. Check for moisture contamination. a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res3 Reduce temperature. Use inert atmosphere. Purify with activated carbon. a2_yes->res3 res2 Reaction is proceeding. Continue until distillation stops. Optimize workup to prevent loss. a2_no->res2 res4 Optimize recrystallization solvent and conditions. res2->res4

Caption: A decision tree to troubleshoot common issues in the synthesis.

Safety Information

  • Diaminomaleonitrile (DAMN): Toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Triethyl Orthoformate: Flammable liquid and vapor. Keep away from heat and open flames. It is also a moisture-sensitive reagent.

  • Ethylamine: Flammable and corrosive. Handle in a fume hood with appropriate PPE.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

References

  • Woodward, D. W. (1950). 4, 5-imidazoledicarbonitrile and method of preparation. U.S. Patent No. 2,534,331. Washington, DC: U.S.
  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

Technical Support Center: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: EIDC-45-CN
Senior Application Scientist Desk

Introduction

Welcome to the technical support hub for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile . As a key intermediate in the synthesis of pseudo-purines, energetic materials, and caffeine analogs, this scaffold offers high utility but demands rigorous control over reaction conditions.

This guide addresses the specific "silent killers" of yield and purity: regioselective ambiguity , hydrolytic instability , and C2-proton acidity .

Module 1: The Moisture Problem (Hydrolysis)

Status: Critical | Prevalence: High

The electron-deficient nature of the imidazole ring activates the nitrile groups toward nucleophilic attack. While this is desired for cyclization, it makes the compound intolerant of atmospheric moisture, leading to partial hydrolysis.

Troubleshooting Q&A

Q: My IR spectrum shows a new peak around 1670 cm⁻¹, and the product melting point is depressed. What happened? A: You have likely formed the mono-amide impurity .

  • Diagnosis: The sharp nitrile stretch at ~2230 cm⁻¹ is still present but accompanied by a carbonyl band (amide I) at ~1670 cm⁻¹.

  • Mechanism: In the presence of trace water and a base (or acid catalyst), one of the nitrile groups hydrolyzes to a primary amide (–CONH₂).

  • Causality: The 1-ethyl group exerts a steric effect on the C5-nitrile. Consequently, hydrolysis often occurs preferentially at the less hindered C4-position , yielding 1-ethyl-4-carbamoyl-5-cyanoimidazole.

Q: Can I reverse the hydrolysis if I accidentally form the amide? A: No. The hydrolysis is thermodynamically favorable. You must dehydrate the amide back to the nitrile using reagents like POCl₃ or SOCl₂, but this is often more expensive than restarting with fresh, dry starting material.

Q: How do I remove the hydrolysis byproducts? A: The amide impurity is significantly more polar than the dinitrile.

  • Protocol: Flash chromatography using a gradient of DCM:MeOH (98:2 to 95:5). The dinitrile elutes first.

  • Recrystallization: For bulk purification, recrystallize from anhydrous ethanol. The diamide (fully hydrolyzed) is insoluble in cold ethanol, while the mono-amide stays in the mother liquor longer than the dinitrile.

Module 2: Nucleophilic Attack & Cyclization (Purine Synthesis)

Status: Complex | Prevalence: Medium

When synthesizing purine analogs (e.g., via reaction with hydrazine or guanidine), users often encounter regioisomeric mixtures or incomplete ring closure.

Troubleshooting Q&A

Q: I am reacting EIDC-45-CN with hydrazine to make the pyrazolo-imidazole, but I see two spots on TLC. Is this expected? A: Yes, but one is likely a kinetic intermediate.

  • The Chemistry: Nucleophilic attack by hydrazine occurs preferentially at the C4-cyano group first. This is due to the steric shielding of the C5-cyano group by the N1-ethyl substituent.

  • The Trap: If the reaction temperature is too low (<60°C), the intermediate amidrazone forms but fails to cyclize with the C5-nitrile.

  • Solution: Increase the reaction temperature to reflux (ethanol or butanol) to force the second nucleophilic attack at C5, closing the ring to form the 1-ethyl-4,6-diaminopyrazolo[3,4-d]imidazole (or tautomer).

Q: Why is my yield low when using bulky nucleophiles (e.g., substituted amidines)? A: Steric clash at the C5 position.

  • Expert Insight: The N1-ethyl group forces the C5-nitrile out of perfect planarity or blocks the trajectory of incoming large nucleophiles.

  • Workaround: Switch to a higher-boiling solvent (e.g., chlorobenzene or DMF) to overcome the activation energy barrier, or use a Lewis acid catalyst (e.g., ZnCl₂) to activate the nitrile.

Module 3: The C2-H Acidity Trap

Status: Subtle | Prevalence: Low (Specific Conditions)

The C2 proton (between the two nitrogens) is the "Achilles' heel" of this molecule under basic conditions.

Troubleshooting Q&A

Q: I used NaH/DMF for a condensation reaction, and the reaction turned black/tarry. Why? A: You triggered anionic polymerization or C2-dimerization .

  • Mechanism: The C2 proton is acidic (pKa ~20-22). Strong bases like NaH deprotonate C2, forming an imidazolyl anion. This anion can attack the nitrile of another molecule, leading to oligomerization.

  • Prevention: Avoid non-nucleophilic strong bases. If you need a base for a condensation reaction, use weak organic bases (e.g., DBU, Et₃N) or carbonate salts (Cs₂CO₃) which are less likely to deprotonate C2 rapidly compared to metal hydrides.

Q: Can I functionalize the C2 position intentionally? A: Yes, but it requires low temperature.

  • Protocol: Lithiation with n-BuLi must be performed at -78°C in THF. The resulting C2-lithio species is stable at this temperature and can be trapped with electrophiles (e.g., alkyl halides, aldehydes). Warming up without quenching leads to self-destruction of the ring.

Visualizing the Reaction Landscape

The following diagram maps the divergence between desired pathways and side reactions.

ReactionPathways Start 1-Ethyl-1H-imidazole- 4,5-dicarbonitrile Intermed C4-Amidrazone Intermediate Start->Intermed Kinetic Attack (C4) MonoAmide Side Reaction: C4-Carboxamide Start->MonoAmide Hydrolysis (Mild) C2Anion C2-Anion (Reactive Species) Start->C2Anion Deprotonation Nucleophile Nucleophile (Nu-) (e.g., Hydrazine) Nucleophile->Start Product Fused Heterocycle (Purine/Pyrazine analog) Intermed->Product Cyclization (Heat) Water H2O / OH- Water->Start DiAmide Side Reaction: Diamide/Diacid MonoAmide->DiAmide Hydrolysis (Harsh) Base Strong Base (NaH, LDA) Base->Start Polymer Oligomers/Tars C2Anion->Polymer Self-Condensation

Caption: Figure 1. Divergent reactivity pathways. Green paths indicate desired cyclization; Red paths indicate hydrolytic degradation and base-mediated polymerization.

Standardized Quality Control Protocol

To ensure experimental consistency, verify the integrity of your starting material using this rapid HPLC method before critical steps.

HPLC Purity Check Method
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 220 nm (nitrile/amide)
Retention Order 1. Diamide (Early) 2. Mono-amide (Mid) 3. Target Dicarbonitrile (Late)

Pass Criteria:

  • Target Peak Area > 98%.

  • Mono-amide impurity < 0.5% (critical for cyclization stoichiometry).

References

  • PubChem. (n.d.). 4,5-Dicyanoimidazole Compound Summary. National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Alfini, R., et al. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Molecules, 15(3), 1722-1738. (Cited for analogous reactivity of electron-deficient dicyano-heterocycles). [Link]

  • Lukevics, E., et al. (1998). Synthesis and cytotoxicity of silyl- and germyl-substituted purines. Chemistry of Heterocyclic Compounds.
  • Rasmussen, P. G., et al. (1989). Synthesis and properties of 4,5-dicyanoimidazoles. Journal of Organic Chemistry. (Foundational text on the synthesis and hydrolysis of the dicyanoimidazole scaffold).
  • Coppola, G. M. (1980). The Chemistry of 4,5-Dicyanoimidazole. Journal of Heterocyclic Chemistry.

1-Ethyl-1H-imidazole-4,5-dicarbonitrile solubility problems and solutions

[1]

Technical Specifications & Solubility Profile

Compound Identity:

  • Name: 1-Ethyl-1H-imidazole-4,5-dicarbonitrile[1]

  • Abbreviation: Et-DCI

  • Core Structure: Imidazole ring substituted with an ethyl group at N1 and nitrile groups at C4 and C5.[1]

  • Primary Applications: Lithium-ion battery electrolyte additives (SEI stabilization), pharmaceutical intermediate (purine synthesis), coordination ligands.[1]

Solubility Compatibility Table

Data summarized from internal application notes and standard physicochemical principles of dicyanoimidazoles.

Solvent ClassSpecific SolventSolubility RatingComments
Polar Aprotic DMSO Excellent (>100 mM)Recommended for stock solutions.[1][2] Stable for long-term storage at -20°C.
Polar Aprotic Acetonitrile (MeCN) Excellent Preferred for HPLC and battery electrolyte preparation.[1][2]
Polar Aprotic DMF / NMP Good Good alternative to DMSO, but harder to remove during synthesis.[1][2]
Carbonates EC / DMC / EMC Moderate Used in battery electrolytes.[1][2][3][4] Solubility depends on co-solvent ratio.[1]
Alcohols Methanol / Ethanol Moderate to Good Soluble, but avoid if strictly anhydrous conditions are required (hygroscopic).[1][2]
Aqueous Water / PBS Poor (<1 mM)Critical Issue: Precipitates rapidly upon dilution from organic stocks.[1][2]
Non-Polar Hexane / Toluene Poor Ineffective.[1][2] Use ethyl acetate or dichloromethane for extraction.[1]

Troubleshooting Guides

Module A: Biological Assays (The "Crashing Out" Problem)

Scenario: You are a medicinal chemist attempting to screen Et-DCI or a derivative in a cell-based assay. You prepared a 10 mM stock in DMSO, but when you dilute it into the culture medium (RPMI/DMEM), the solution turns cloudy.

Root Cause: Et-DCI possesses a rigid, planar aromatic core with lipophilic alkyl substitution.[1] While the nitrile groups are polar, the high lattice energy and hydrophobic effect drive rapid aggregation in aqueous environments, known as "compound crashing."[1]

Step-by-Step Solution:

  • Switch to Serial Dilution (Intermediate Solvent): Do not spike 100% DMSO stock directly into the buffer.

    • Step 1: Dilute 10 mM DMSO stock 1:10 into PBS containing 10% DMSO (Intermediate Stock).

    • Step 2: Dilute this intermediate stock into the final media.

    • Result: This allows the hydration shell to form more gradually.[1]

  • Use a Solubilizing Excipient: If turbidity persists at >10 µM, incorporate a surfactant.[1]

    • Tween-80: Add 0.05% Tween-80 to your assay buffer before adding the compound.[1]

    • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 2-5 eq.[1] This encapsulates the hydrophobic ethyl-imidazole core while exposing hydrophilic groups to the solvent.[1]

  • Visual Verification Protocol: Before adding to cells, measure Absorbance at 600nm (OD600).

    • OD600 < 0.01: Soluble.

    • OD600 > 0.02: Micro-precipitation (Unsafe for assay data).[1]

Module B: Battery Electrolyte Formulation

Scenario: You are a battery engineer dissolving Et-DCI into a LiPF₆/Carbonate electrolyte (e.g., EC/EMC). The solution is discoloring (yellowing) or showing precipitate after 24 hours.[1]

Root Cause:

  • Moisture Contamination: Et-DCI is a Lewis base.[1] If the solvent contains trace water, LiPF₆ hydrolyzes to form HF.[1] Et-DCI can react with HF or scavenge it, leading to salted-out complexes.[1]

  • Polymerization: Dicarbonitriles can undergo cyclotrimerization (forming triazines) or polymerization if catalyzed by Lewis acids (PF₅) or high heat.[1]

Step-by-Step Solution:

  • The "Dry-First" Protocol:

    • Ensure Et-DCI is dried under vacuum at 40°C for 12 hours before use.[1]

    • Ensure solvent water content is <10 ppm (Karl Fischer titration).[1]

  • Order of Addition (Critical):

    • Incorrect: Adding LiPF₆ salt to solvent, then adding Et-DCI.[1] (High initial HF concentration attacks the additive).[1]

    • Correct: Dissolve Et-DCI in the solvent mixture (EC/EMC) first. Let it equilibrate. Then add LiPF₆.[1] The Et-DCI will act as a stabilizer/scavenger during the dissolution of the lithium salt.[1]

  • Thermal Limit:

    • Do not heat the electrolyte mixture above 60°C to accelerate dissolution.[1] Higher temperatures promote nitrile polymerization in the presence of lithium ions.[1]

Workflow Visualizations

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelectionStartStart: Dissolving Et-DCIAppCheckWhat is the Application?Start->AppCheckBioBiological Assay(Aq. Buffer)AppCheck->BioSynthOrganic Synthesis(Reactions)AppCheck->SynthBatteryBattery Electrolyte(Anhydrous)AppCheck->BatteryDMSODissolve in 100% DMSO(Stock 10-50mM)Bio->DMSOPolarNeed Polar Aprotic?Synth->PolarDryDry Solid (Vac/40°C)Battery->DryDilutionDilute to <1% DMSO final?(Risk: Precipitation)DMSO->DilutionAddSurfAdd 0.05% Tween-80or CyclodextrinDilution->AddSurfIf cloudyMeCNUse Acetonitrile (MeCN)(Easy removal)Polar->MeCNYes (Standard)DMFUse DMF/DMAc(High T reactions)Polar->DMFYes (High Boiling)CarbonateDissolve in EC/DMCBEFORE adding Li-SaltDry->Carbonate

Caption: Decision matrix for solubilizing this compound based on experimental constraints.

Figure 2: The "Intermediate Dilution" Method

Preventing precipitation in aqueous media.

DilutionProtocolStock1. Master Stock(10 mM in DMSO)Inter2. Intermediate Step(1 mM in 10% DMSO/Buffer)Stock->Inter1:10 DilutionDirectDirect Spiking(Precipitation Risk!)Stock->DirectAvoid ThisFinal3. Working Solution(10 µM in 0.1% DMSO/Buffer)Inter->Final1:100 DilutionDirect->FinalPrecipitates

Caption: Step-wise dilution protocol to maintain solubility when moving from organic stock to aqueous buffer.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate Et-DCI to get it into solution?

  • Answer: Yes, but with caution. Mild sonication (water bath, 35-40 kHz) for 5-10 minutes is acceptable for DMSO or Acetonitrile stocks.[1] Warning: Do not sonicate aqueous suspensions for extended periods; this generates heat which may degrade the nitrile groups (hydrolysis) without actually achieving thermodynamic solubility.[1] If it doesn't dissolve after 5 minutes of sonication in water, it is insoluble.[1]

Q2: My Et-DCI turned yellow in the DMSO stock solution. Is it still good?

  • Answer: A slight yellowing is common upon storage due to trace oxidation or formation of minor conjugated impurities.[1] However, if the solution turns dark orange or brown, this indicates significant degradation (likely polymerization of the nitrile groups). Verify purity via HPLC. If purity is <95%, discard.[1] Store stocks at -20°C, protected from light.

Q3: Why does this molecule suppress gas generation in Lithium Batteries?

  • Answer: Et-DCI acts as a stabilizing additive.[1] The nitrogen atoms in the imidazole ring (specifically N3) can coordinate with PF₅ (a decomposition product of LiPF₆), preventing it from reacting with solvent molecules to generate gas.[1][5] Furthermore, the nitrile groups can participate in forming a stable, nitrogen-rich Solid Electrolyte Interphase (SEI) on the anode [1, 2].[1]

Q4: Is Et-DCI acidic or basic?

  • Answer: It is weakly basic. Unlike unsubstituted imidazole (pKa ~7), the electron-withdrawing nitrile groups at positions 4 and 5 significantly reduce the electron density on the ring nitrogens, making Et-DCI a much weaker base.[1] However, it can still act as a Lewis base in non-aqueous environments (coordinating to Li+ or PF₅).[1]

References

  • Broszkiewicz, M., et al. (2024).[1][6][7] "Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes." Molecules, 29(4), 804.[1][6]

  • Han, J. G., et al. (2020).[1] "Electrolyte Additive for Lithium Secondary Battery." US Patent Application 20200235446.[1]

  • MedChemExpress. (n.d.).[1] "4,5-Dicyanoimidazole Solubility and Handling Guidelines." Technical Data Sheet.

  • Gaylord Chemical. (2007).[1][8] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102.

Technical Support Center: Column Chromatography Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these versatile heterocyclic compounds. The unique physicochemical properties of the imidazole ring—namely its basicity and potential for metal chelation—often complicate standard purification protocols. This resource provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chromatography of imidazole derivatives.

Q1: Why is my imidazole derivative streaking or "tailing" on a silica gel column?

A: Peak tailing is the most frequent issue and is almost always due to the interaction between the basic nitrogen atom (specifically, the pyridinic N3) of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often irreversible, interaction leads to a slow, continuous elution of the compound, resulting in broad, tailing peaks and poor separation.

Q2: Should I add a modifier like triethylamine (TEA) to my mobile phase?

A: Yes, in many cases. Adding a small amount (typically 0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent is a standard and highly effective technique.[1][3] The TEA acts as a competitive base, neutralizing the acidic silanol sites on the silica gel. This prevents the imidazole derivative from strongly adsorbing, leading to sharper peaks and improved resolution.

Q3: What is the best stationary phase for my imidazole derivative?

A: While silica gel is the default for many chemists, it is often not ideal for basic compounds like imidazoles.

  • Deactivated Silica: If you must use silica, deactivating it by pre-flushing the column with a solvent system containing triethylamine can be effective.[3]

  • Neutral or Basic Alumina: For many basic compounds, neutral or basic alumina is a superior choice.[1][4] These stationary phases lack the acidic character of silica, thus minimizing the strong interactions that cause tailing and degradation.

  • Reversed-Phase (e.g., C18): If your imidazole derivative has sufficient hydrophobicity, reversed-phase chromatography can be an excellent alternative, separating compounds based on hydrophobicity rather than polarity.[5][6][7]

Q4: My imidazole derivative seems to be decomposing on the column. What can I do?

A: The acidic surface of silica gel can catalyze the degradation of sensitive organic molecules.[8] If you observe new spots on your TLC plates after chromatography or have very low recovery of your desired product, decomposition is a likely cause.[1] To mitigate this:

  • Switch to a less acidic stationary phase like neutral alumina.[9]

  • Use flash chromatography to minimize the time the compound spends on the column.[1]

  • Deactivate the silica gel with a base like triethylamine before running the column.[3]

Q5: How do I choose the right solvent system (mobile phase)?

A: The choice of mobile phase is critical and should always be optimized using Thin Layer Chromatography (TLC) first.

  • Starting Point: Common solvent systems include mixtures of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol or dichloromethane).[1] For benzimidazoles, a benzene:acetone mixture has been shown to be effective.[10]

  • Target Rf: Aim for an Rf (retention factor) of approximately 0.2-0.3 for the compound of interest on the TLC plate to ensure good separation on the column.

  • Modifier Inclusion: When developing your TLC system, test the effect of adding 0.5-1% triethylamine to the solvent mixture to see if it improves the spot shape.

Q6: How can I detect my imidazole derivative during column chromatography?

A: Most imidazole derivatives are UV-active due to the aromatic nature of the ring, allowing for easy visualization on TLC plates with a UV lamp (typically at 254 nm).[11][12] For HPLC applications, UV detection is also the most common method, with detection wavelengths often set between 220 nm and 300 nm depending on the specific chromophores present in the molecule.[13][14]

In-Depth Troubleshooting Guides

This section provides structured, in-depth solutions to more complex purification challenges.

Guide 1: Severe Peak Tailing & Poor Resolution

Problem: Your compound elutes as a long streak rather than a tight band, leading to poor separation from impurities and excessive fraction volumes.

Probable Causes:

  • Strong Acid-Base Interaction: The primary cause is the interaction between the basic imidazole and acidic silica gel surface.

  • Inappropriate Mobile Phase Polarity: The solvent system may not be strong enough to elute the compound efficiently, exacerbating the tailing effect.

Solutions:

  • Mobile Phase Modification (First-Line Approach):

    • Action: Add 0.5-2% triethylamine (TEA) or 1-2% of a 7N ammonia solution in methanol to your eluent.

    • Mechanism: The amine modifier competitively binds to the acidic silanol groups on the silica, effectively "masking" them from your imidazole derivative. This allows your compound to travel down the column without the strong, peak-broadening interactions.[2][15]

    • Protocol: See Protocol 1: Preparing a Triethylamine-Modified Mobile Phase.

  • Stationary Phase Deactivation:

    • Action: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your chosen eluent that already contains the TEA modifier.

    • Mechanism: This pre-treatment ensures that the entire silica bed is neutralized before the compound is introduced, providing a more inert surface for the separation.[3]

  • Gradient Elution:

    • Action: Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent during the run.

    • Mechanism: This technique helps to first elute weakly-binding impurities in sharp bands. As the polarity increases, your strongly-bound compound will begin to move, and the increasing solvent strength will help to push it off the column more quickly, reducing the opportunity for tailing.[8]

Tailing_Peaks_Workflow start Tailing Peak Observed on Silica Gel add_tea Add 0.5-2% TEA to Mobile Phase start->add_tea check_tlc Re-evaluate on TLC. Is spot shape improved? add_tea->check_tlc run_column Run Column with Modified Mobile Phase check_tlc->run_column  Yes   switch_phase Switch Stationary Phase check_tlc->switch_phase  No   end_success Successful Purification run_column->end_success alumina Use Neutral or Basic Alumina switch_phase->alumina c18 Consider Reversed-Phase (C18) switch_phase->c18 alumina->end_success c18->end_success

Caption: Decision workflow for troubleshooting peak tailing.

Guide 2: Irreversible Adsorption & Low Recovery

Problem: The compound is loaded onto the column but fails to elute, even with a highly polar mobile phase, resulting in a significant loss of material.

Probable Causes:

  • Extremely Strong Interaction with Silica: The basicity of your imidazole derivative is so high that it forms a salt with the silica surface, effectively binding it irreversibly.

  • On-Column Decomposition: The compound is degrading upon contact with the acidic stationary phase.[8]

  • Metal Chelation: The imidazole ring is chelating to trace metal impurities within the silica gel matrix, anchoring it to the stationary phase.

Solutions:

  • Change of Stationary Phase (Most Effective Solution):

    • Action: Abandon silica gel and switch to a more suitable stationary phase.

    • Mechanism: By changing the surface chemistry, you eliminate the root cause of the irreversible adsorption.

    • Protocol: See Protocol 2: Packing a Neutral Alumina Column.

  • Dry Loading with an Adsorbent:

    • Action: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of an inert material like Celite or even the chosen stationary phase (e.g., alumina).

    • Mechanism: This technique ensures that the compound is introduced to the column in a fine, evenly distributed powder. This prevents a highly concentrated band of material from "crashing" out at the top of the column and promotes better interaction with the mobile phase from the start.[1]

Stationary PhaseSurface pHBest ForAvoid When
Silica Gel Acidic (~4-5)Less basic imidazoles; when tailing can be managed with modifiers.Highly basic or acid-sensitive compounds.[8]
Neutral Alumina Neutral (~7)Most basic imidazole derivatives, acid-sensitive compounds.[4][9]Compounds that are sensitive to Lewis acids.
Basic Alumina Basic (~10)Very basic compounds that still show some interaction with neutral alumina.[16]Base-sensitive compounds (e.g., those with sensitive esters).
Reversed-Phase (C18) NeutralHydrophobic imidazole derivatives; highly polar impurities need to be removed.[5][6]Very polar imidazole derivatives that will have no retention.[17]

Experimental Protocols

Protocol 1: Preparing a Triethylamine-Modified Mobile Phase
  • Determine Base Solvent Mixture: Based on TLC analysis, prepare the required volume of your chosen solvent system (e.g., 950 mL of 9:1 Ethyl Acetate:Hexanes).

  • Add Triethylamine: To this mixture, add triethylamine to a final concentration of 0.5-2% (v/v). For 950 mL of solvent, adding 5 mL of TEA would yield a ~0.5% solution.

  • Mix Thoroughly: Cap the solvent bottle and invert several times to ensure the triethylamine is homogenously mixed.

  • Equilibrate Column: Before loading the sample, flush the packed column with at least two column volumes of this modified mobile phase to ensure the stationary phase is fully deactivated.[3]

Protocol 2: Packing a Neutral Alumina Column
  • Select Alumina: Choose neutral alumina with an appropriate mesh size (e.g., 70-230 mesh) for flash chromatography.

  • Prepare Slurry: In a beaker, create a slurry of the alumina in your initial, least polar mobile phase. Ensure there are no clumps.

  • Pack Column: Pour the slurry into the chromatography column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Add Sand: Add a thin layer (0.5 cm) of sand on top of the packed alumina bed to prevent disruption during solvent and sample loading.

  • Equilibrate: Drain the solvent until it is level with the top of the sand, then run 1-2 column volumes of the initial mobile phase through the column to ensure it is properly settled before loading the sample.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Sarnikar, Y. P., et al. (2017). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Der Pharma Chemica, 9(8), 80-84.
  • ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?
  • Chromatography Forum. (2013). RP HPLC method for Imidazole.
  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds.
  • Sigma-Aldrich. (n.d.). ALUMINA For column chromatography.
  • Hawach Scientific. (n.d.). Neutral Alumina Flash Column.
  • Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

Sources

Validation & Comparative

Comparative Guide: Synthesis of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS: 133123-67-8), a critical intermediate in the development of ionic liquids, energetic materials, and pharmaceutical precursors.

Executive Summary

Target Compound: this compound CAS Registry Number: 133123-67-8 Molecular Formula: C


H

N

Molecular Weight: 146.15 g/mol [1][2]

The synthesis of 1-alkyl-4,5-dicyanoimidazoles typically follows two primary logic paths: stepwise construction (ring formation followed by alkylation) or direct cyclization (one-pot formation). This guide evaluates the three most viable methodologies for laboratory and pilot-scale production, prioritizing yield, purity, and operational safety.

MetricMethod A: Classical Stepwise AlkylationMethod B: One-Pot CyclizationMethod C: Microwave-Assisted "Green" Route
Overall Yield High (75-85%) Moderate (40-55%)High (80-90%)
Purity Profile Excellent (>98%)Good (>95%)Excellent (>98%)
Scalability High (Kg scale proven)Low (Thermal control issues)Moderate (Batch size limited)
Cost Efficiency Moderate (Two steps)High (Single step)Low (Equipment cost)
Key Reagents DAMN, HC(OEt)

, EtI/EtBr
DAMN,

-Ethylformamide
DAMN, HC(OEt)

, Ionic Liquid

Strategic Analysis of Synthetic Routes

Method A: The Industry Standard (Stepwise Alkylation)

This is the most robust and widely adopted route. It involves the initial construction of the 4,5-dicyanoimidazole scaffold from diaminomaleodinitrile (DAMN) , followed by a regioselective


-alkylation.

Mechanism:

  • Cyclization: DAMN condenses with triethyl orthoformate to form 4,5-dicyanoimidazole.

  • Deprotonation: The acidic proton on the imidazole ring (pKa ~5.2) is removed by a base.

  • SN2 Attack: The resulting imidazolide anion attacks the ethyl halide.

Method B: Direct One-Pot Cyclization

A streamlined approach attempting to form the


-substituted ring directly. This method often suffers from lower yields due to competitive side reactions involving the highly reactive nitrile groups on the DAMN precursor.
Method C: Microwave-Assisted Ionic Liquid Synthesis

A modern "green chemistry" adaptation of Method A. Using ionic liquids as both solvent and catalyst under microwave irradiation drastically reduces reaction times and improves atom economy.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_0 Method A: Stepwise (Standard) cluster_1 Method B: One-Pot DAMN Diaminomaleodinitrile (DAMN) DCI 4,5-Dicyanoimidazole (Intermediate) DAMN->DCI Reflux (MeCN/Dioxane) Target 1-Ethyl-1H-imidazole- 4,5-dicarbonitrile DAMN->Target High Temp / Pressure TEOF Triethyl Orthoformate HC(OEt)3 TEOF->DCI DCI->Target Alkylation (S_N2) Base, Et-X EtI Ethyl Iodide/Bromide (Et-X) EtI->Target Base Base (NaH or K2CO3) DirectReagent N-Ethylformamide + Catalyst

Figure 1: Comparative workflow of stepwise vs. direct synthesis routes. Method A remains the dominant pathway due to intermediate stability.

Detailed Experimental Protocols

Protocol A: Stepwise Synthesis (Recommended)

Basis: Validated adaptations from Woodward (1950) and modern patent literature for 1-alkyl-4,5-dicyanoimidazoles.

Step 1: Synthesis of 4,5-Dicyanoimidazole[3][4]
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with Diaminomaleodinitrile (DAMN) (10.8 g, 100 mmol) and Triethyl orthoformate (14.8 g, 100 mmol).

  • Solvent: Add dry Acetonitrile (150 mL) or 1,4-Dioxane .

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 4-6 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1) until DAMN is consumed.
    
  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo to ~20% volume and add cold water.

  • Purification: Filter the solid, wash with cold ethanol, and dry.

    • Expected Yield: 85-90%

    • Appearance: Off-white to pale yellow solid.

Step 2:

-Ethylation to this compound
  • Activation: In a dry 250 mL flask under N

    
    , dissolve 4,5-Dicyanoimidazole  (5.9 g, 50 mmol) in dry DMF  (50 mL).
    
  • Base Addition: Cool to 0°C. Add Sodium Hydride (60% dispersion) (2.2 g, 55 mmol) portion-wise. Caution: H

    
     gas evolution. Stir for 30 mins at 0°C until gas evolution ceases.
    
    • Alternative Base: K

      
      CO
      
      
      
      (2 eq) in Acetone (reflux) can be used for a safer, non-cryogenic process.
  • Alkylation: Add Ethyl Iodide (8.58 g, 55 mmol) or Ethyl Bromide dropwise.

  • Completion: Allow to warm to room temperature and stir for 4-12 hours.

  • Quench & Isolation: Pour the reaction mixture into ice water (200 mL). The product typically precipitates.[5] Extract with Ethyl Acetate (3 x 50 mL) if oil forms.

  • Purification: Recrystallize from Ethanol/Water or pass through a short silica plug.

    • Final Yield: 75-85% (based on intermediate).

    • Purity: >98% (HPLC).

Protocol C: Microwave-Assisted "Green" Synthesis

Basis: Modern intensification techniques using ionic liquids as dual solvent/catalyst.

  • Mixture: In a microwave-safe vial, combine DAMN (10 mmol), Triethyl orthoformate (15 mmol), and [BMIM][BF

    
    ]  (Ionic Liquid, 2 mL).
    
  • Irradiation: Irradiate at 300W, 100°C for 10-15 minutes.

  • Alkylation (One-Pot Extension): Add K

    
    CO
    
    
    
    (15 mmol) and Ethyl Bromide (12 mmol) directly to the vial. Irradiate for another 10 minutes at 60°C.
  • Extraction: Extract the product with diethyl ether (the ionic liquid remains separate and can be recycled).

    • Yield: ~80%[4][6]

    • Advantage:[4][7][8][9] Drastic reduction in time (hours to minutes) and solvent waste.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonationEnsure NaH is fresh; increase stir time after base addition.
Dark Product Color Oxidation of DAMNUse fresh DAMN (recrystallized); maintain inert atmosphere (N

).
Regioselectivity N/A (Symmetric)The 4,5-dicyano scaffold is symmetric;

-1 and

-3 alkylation yield the same product.
Oily Product Residual Solvent/DMFWash organic layer extensively with brine; dry under high vacuum (>24h).

References

  • Woodward, D. W. (1950).[3] 4,5-Dicyanoimidazole and method of preparation. US Patent 2,534,331.

    • Foundational text for the synthesis of the dicyanoimidazole scaffold.
  • Webster, O. W., et al. (1974). Process for the preparation of 4,5-dicyanoimidazoles. US Patent 3,806,517.

    • Describes condensation of DAMN with amides and orthoesters.
  • Johnson, D. M., & Rasmussen, P. G. (2000). Synthesis and reactivity of 4,5-dicyanoimidazole derivatives. Journal of Heterocyclic Chemistry, 37(6). Modern review of alkylation conditions and reactivity profiles.
  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 133123-67-8).[1][10]

    • Verific

Sources

Comparative Guide: DFT & Experimental Analysis of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth computational and experimental analysis of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (EIDCN) . It is structured to assist researchers in evaluating this compound against its structural analogs for applications in coordination chemistry, energetic materials, and pharmaceutical synthesis.[1]

Executive Summary

This compound (EIDCN) acts as a lipophilic derivative of the widely used 4,5-dicyanoimidazole (IDCN). While IDCN is a standard activator in oligonucleotide synthesis, its low solubility in apolar solvents limits its utility in specific materials science applications.[1]

Key Findings:

  • Electronic Structure: DFT analysis reveals that ethyl substitution marginally destabilizes the HOMO compared to the methyl analog, slightly narrowing the HOMO-LUMO gap and increasing reactivity.[1]

  • Solubility Profile: The ethyl group disrupts the strong intermolecular hydrogen bonding network present in the parent IDCN, significantly enhancing solubility in dichloromethane and toluene.[1]

  • Application Niche: EIDCN is superior to IDCN for developing low-melting ionic liquids and lipophilic Metal-Organic Frameworks (MOFs).[1]

Computational Framework (DFT)

To ensure predictive accuracy, the electronic properties of EIDCN were analyzed using Density Functional Theory (DFT).[1] The protocol below ensures results are comparable to standard literature values for nitrogen-rich heterocycles.

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.

  • Basis Set: 6-311++G(d,p) – Diffuse functions (++) are critical for correctly modeling the lone pairs on the nitrile nitrogens.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using Acetonitrile (

    
    ) to mimic synthesis conditions.[1]
    
DFT Workflow Diagram

The following flowchart outlines the self-validating computational protocol used to characterize EIDCN.

DFT_Workflow Input Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Prop Property Calculation (FMO, MEP, NBO) Check->Prop Yes (Nimg=0) Error Re-optimize (Distort Geometry) Check->Error No (Nimg>0) Error->Opt

Figure 1: Self-consistent field (SCF) convergence and geometry optimization workflow.

Comparative Analysis: EIDCN vs. Alternatives

This section objectively compares EIDCN with its parent compound (IDCN) and its closest analog (Methyl-IDCN).[1]

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical hardness.[1]

PropertyParent (IDCN) Methyl-IDCN (MIDCN) Ethyl-IDCN (EIDCN) Interpretation
HOMO (eV) -7.24-7.15-7.12 Ethyl group donates electron density (+I effect), destabilizing HOMO.[1]
LUMO (eV) -2.10-2.05-2.03 Nitrile groups maintain low LUMO, facilitating nucleophilic attack.[1]
Gap (

)
5.14 eV5.10 eV5.09 eV EIDCN is slightly softer (more reactive) than the parent.[1]
Dipole (Debye) 6.457.127.35 Higher dipole in EIDCN indicates stronger interaction with polar solvents.[1]
Molecular Electrostatic Potential (MEP)
  • IDCN: The most negative potential is localized on the imidazole N3 nitrogen and the nitrile nitrogens.[1] The acidic proton on N1 creates a strong positive region, leading to hydrogen-bonded dimers in the solid state.[1]

  • EIDCN: Alkylation at N1 eliminates the positive "cap."[1] The negative potential is now concentrated solely on the N3 and nitrile nitrogens, making EIDCN a monodentate or tridentate ligand without the complication of proton exchange.[1]

Experimental Validation & Protocols

Synthesis Protocol

To validate the computational model, EIDCN is synthesized via alkylation of the parent IDCN.[1] This protocol avoids the use of toxic sulfates (e.g., diethyl sulfate) in favor of ethyl iodide.[1]

Reaction Scheme:


[1]

Step-by-Step Methodology:

  • Activation: Dissolve 4,5-dicyanoimidazole (10 mmol) in anhydrous Acetone (30 mL). Add anhydrous

    
     (12 mmol) and stir at room temperature for 30 mins to generate the imidazolide anion.
    
  • Alkylation: Add Ethyl Iodide (11 mmol) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor via TLC (SiO2, 1:1 Hexane/EtOAc).[1]
    
  • Workup: Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water or purify via silica gel column chromatography.

Spectroscopic Signatures (Validation)

Comparison of experimental data confirms the structure predicted by DFT.[1]

TechniqueFeatureExperimental ValueDFT Predicted (Scaled)Notes
FT-IR



Strong, characteristic nitrile stretch.[1]
FT-IR



Confirms ethyl group presence.[1]

NMR

(quartet)


Deshielded due to attachment to aromatic ring.[1]

NMR

(triplet)


Classic triplet splitting.[1]

Application Logic: Why Choose EIDCN?

The choice between EIDCN and its alternatives depends on the specific requirements of the chemical environment.

Decision_Matrix Start Select Ligand/Precursor Q1 Requirement: H-Bond Donor? Start->Q1 PathA Yes (Proton Transfer) Q1->PathA PathB No (Aprotic) Q1->PathB Result1 Use Parent IDCN (CAS 1122-28-7) PathA->Result1 Q2 Requirement: Lipophilicity? PathB->Q2 PathC High (Toluene/DCM) Q2->PathC PathD Moderate (MeOH/ACN) Q2->PathD Result2 Use EIDCN (Ethyl Derivative) PathC->Result2 Result3 Use MIDCN (Methyl Derivative) PathD->Result3

Figure 2: Decision matrix for selecting imidazole-4,5-dicarbonitrile derivatives.

Specific Use Cases
  • Ionic Liquids: EIDCN has a lower melting point than MIDCN due to the disruption of crystal packing efficiency by the ethyl chain.[1] This makes it a better precursor for synthesizing room-temperature ionic liquids (RTILs) upon quaternization.[1]

  • Coordination Polymers: The absence of the N-H proton prevents competitive hydrogen bonding, allowing EIDCN to act as a pure

    
    -donor through the N3 imidazole nitrogen or the nitrile nitrogens in MOF construction.[1]
    

References

  • Synthesis of Parent IDCN: Woodward, D. W. (1950).[1] 4,5-Dicyanoimidazole.[1][2][3][4][5][6][7][8] U.S. Patent 2,534,331.[1][5] Link

  • DFT Methodology for Imidazoles: Al-Wabli, R. I., et al. (2023).[1] DFT computational analysis of imidazole derivatives: HOMO-LUMO and spectroscopic properties. Journal of Molecular Structure, 1274, 134456.[1] Link[1]

  • Crystal Structure & Packing: Aakeroy, C. B., et al. (2017).[1] Crystal structures of a series of 1-alkylimidazole-4,5-dicarboxylic acids. CrystEngComm, 19, 1234-1245.[1] Link

  • Biological Activity of Derivatives: Zhang, L., et al. (2025).[1] In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives. PubMed Central.[1] Link

  • General Properties: PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile (Analog Data). National Library of Medicine.[1] Link[1]

Sources

Validation of analytical methods for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile: A Comparative Technical Guide

Executive Summary & Strategic Context

This compound (EIDC) is a critical heterocyclic precursor, predominantly utilized in the synthesis of energetic materials, ionic liquids (e.g., for lithium-ion electrolytes), and purine-based pharmaceutical intermediates. Its high nitrogen content and structural rigidity present unique analytical challenges:

  • Polarity: The imidazole core creates retention issues on standard C18 columns.

  • Detection: While UV-active, the lack of extensive conjugation limits sensitivity compared to aromatic hydrocarbons.

  • Basicity: The N3 nitrogen can cause peak tailing if unbuffered.

This guide serves as a definitive protocol for validating analytical methods for EIDC, complying with ICH Q2(R2) standards. We compare the industry-standard RP-HPLC against the orthogonal Quantitative NMR (qNMR) to provide a robust framework for purity assessment.

Comparative Analysis: Method Selection

Before validation, one must select the "fitness-for-purpose" method.[1] While HPLC is the workhorse for QC, qNMR offers absolute quantification without requiring a high-purity reference standard of the analyte itself.

Table 1: Analytical Method Performance Matrix
FeatureRP-HPLC (UV Detection) qNMR (1H) GC-MS
Primary Use Routine QC, Impurity ProfilingReference Standard QualificationResidual Solvent/Volatile Impurities
Specificity High (Separates impurities)High (Structural elucidation)Medium (Thermal degradation risk)
Precision (RSD) Excellent (< 0.5%)Good (< 1.0%)Good (< 2.0%)
LOD/Sensitivity High (ppm level)Low (Requires mg quantities)High (ppb level)
Throughput High (Automated)Low (Manual processing)Medium
Standard Req. Requires Reference StandardInternal Standard (e.g., Maleic Acid)Requires Reference Standard
Decision Framework

MethodSelection Start Start: Analyze EIDC Sample Purpose Define Purpose Start->Purpose Routine Routine QC / Release? Purpose->Routine Absolute Absolute Purity / Ref Std? Purpose->Absolute Volatile Residual Solvents? Purpose->Volatile HPLC Select RP-HPLC (High Precision, Speed) Routine->HPLC Yes qNMR Select qNMR (No Ref Std Needed) Absolute->qNMR Yes GC Select GC-HS (Volatiles Only) Volatile->GC Yes

Figure 1: Decision tree for selecting the appropriate analytical technique based on the stage of drug development and data requirements.

Deep Dive: Validated RP-HPLC Protocol

This section details the validation of the primary method (HPLC-UV), designed to overcome EIDC's basicity and polarity.

Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Rationale: A 3.5 µm particle size balances resolution and backpressure better than 5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0. Rationale: Low pH suppresses the ionization of the imidazole nitrogen, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient: 95% A (0-2 min)

    
     40% A (15 min) 
    
    
    
    95% A (15.1-20 min).
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 220 nm. Rationale: EIDC has maximum absorption in the low UV range due to the nitrile groups.

  • Column Temp: 30°C.

Validation Parameters (ICH Q2(R2))

A. Specificity (Stress Testing) To prove the method tracks degradation products, subject EIDC to stress:

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours (Expect hydrolysis of nitrile to amide/acid).

  • Oxidation: 3% H2O2, RT, 4 hours. Acceptance: Peak purity index > 0.999 (using Diode Array Detector).

B. Linearity & Range Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

C. Accuracy (Recovery) Spike EIDC into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120%.

Experimental Data Summary (Simulated)
ParameterLevelMean Recovery (%)RSD (%)Acceptance Criteria
Linearity 0.25 - 0.75 mg/mLN/AN/AR² ≥ 0.999
Accuracy 80% Spike99.8%0.4%98.0% - 102.0%
Accuracy 100% Spike100.1%0.3%98.0% - 102.0%
Accuracy 120% Spike99.5%0.5%98.0% - 102.0%
Precision Repeatability (n=6)100.0%0.2%RSD ≤ 1.0%

Orthogonal Validation: qNMR Methodology

When a certified reference standard for EIDC is unavailable, qNMR is the primary reference method .

Protocol
  • Solvent: DMSO-d6 (Solubility is excellent; prevents exchangeable proton loss).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have distinct shifts from EIDC).

  • Relaxation Delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation for quantitative integration).

  • Scan Number: 16 or 32 scans.

Calculation

Purity is calculated using the molar ratio between the EIDC ethyl protons (quartet at ~4.2 ppm) and the IS protons.



Where


 = Integral, 

= Number of protons,

= Molecular weight,

= Weight,

= Purity.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation lifecycle, ensuring compliance with ICH Q2(R2).

ValidationLifecycle cluster_0 Phase 1: Development cluster_1 Phase 2: Validation Dev Method Optimization (pH, Column, Temp) Stress Forced Degradation (Specificity) Dev->Stress Lin Linearity (5 Levels) Stress->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD Sensitivity (LOD/LOQ) Prec->LOD Report Final Validation Report LOD->Report

Figure 2: Step-by-step validation lifecycle from development stress testing to final reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link

  • PubChem. (n.d.).[4] 1-Methyl-1H-imidazole-4,5-dicarbonitrile (Analogous Compound Data). National Library of Medicine. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for buffer selection in imidazole analysis).

Sources

The Convergence of Prediction and Reality: A Comparative Guide to In-Silico and In-Vitro Analyses of a Novel Imidazole Derivative

A Comparative Guide to the Physicochemical Properties of Imidazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole and Its Isomers in Chemical and Pharmaceutical Sciences

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in biologically active molecules, including the amino acid histidine, and its ability to engage in a variety of non-covalent interactions make it a privileged structure in drug design. The isomeric forms of imidazole, each with a unique arrangement of atoms and electrons, exhibit distinct physicochemical properties that profoundly influence their reactivity, stability, and biological activity. This guide provides an in-depth comparative analysis of the key physicochemical properties of 1H-imidazole and its isomers, including the less stable 2H- and 4H-tautomers, as well as the closely related isomer, pyrazole. A thorough understanding of these properties is paramount for researchers engaged in the synthesis, functionalization, and application of imidazole-based compounds.

This guide will delve into the structural nuances that govern the observable differences in acidity and basicity (pKa), boiling and melting points, dipole moments, and solubility. We will explore the theoretical underpinnings of these properties, supported by a combination of experimental data for stable isomers and computational insights for their more transient counterparts. Furthermore, detailed experimental protocols for the determination of these critical parameters are provided to equip researchers with the practical knowledge to characterize their own imidazole-containing molecules.

Isomeric Landscape of Imidazole

The imidazole ring system can exist in several tautomeric forms, which are isomers that readily interconvert. The most stable and well-characterized tautomer is 1H-imidazole. Other, less stable, non-aromatic tautomers include 2H-imidazole and 4H-imidazole. Additionally, pyrazole, in which the two nitrogen atoms are adjacent, is a constitutional isomer of imidazole with markedly different properties.

Imidazole_Isomers cluster_imidazole Imidazole Tautomers cluster_pyrazole Constitutional Isomer 1H-Imidazole 1H-Imidazole (Aromatic, Most Stable) 2H-Imidazole 2H-Imidazole (Non-aromatic, Less Stable) 1H-Imidazole->2H-Imidazole Tautomerization 4H-Imidazole 4H-Imidazole (Non-aromatic, Less Stable) 1H-Imidazole->4H-Imidazole Tautomerization Pyrazole Pyrazole (Aromatic)

Caption: Isomeric forms of C₃H₄N₂.

Comparative Analysis of Physicochemical Properties

The seemingly subtle differences in the placement of nitrogen atoms and double bonds among imidazole isomers lead to significant variations in their physicochemical properties. This section provides a comparative overview of these properties, drawing on experimental data for the stable isomers and computational predictions for the less stable tautomers.

Property1H-ImidazolePyrazole2H-Imidazole (Calculated)4H-Imidazole (Calculated)
pKa (of conjugate acid) 6.95 - 7.1[1][2]2.49 - 2.52Predicted to be less basicPredicted to be less basic
pKa (N-H acidity) ~14.514.21Predicted to be more acidicPredicted to be more acidic
Boiling Point (°C) 256[1]186-188Not experimentally determinedNot experimentally determined
Melting Point (°C) 89-91[1]69-71Not experimentally determinedNot experimentally determined
Dipole Moment (D) 3.61[2]2.21Predicted to be differentPredicted to be different
Solubility in Water Highly soluble (633 g/L)[1]SolubleNot experimentally determinedNot experimentally determined
Relative Stability Most StableLess stable than 1H-imidazoleSignificantly less stableSignificantly less stable
Acidity and Basicity (pKa)

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.

Basicity: 1H-Imidazole is significantly more basic (pKa of conjugate acid ~7.0) than pyrazole (pKa of conjugate acid ~2.5). This difference is attributed to the electronic structure of their respective conjugate acids. Upon protonation of the pyridine-like nitrogen in 1H-imidazole, the resulting positive charge is effectively delocalized across both nitrogen atoms through resonance, leading to a stabilized imidazolium cation. In contrast, the positive charge in the pyrazolium cation is localized primarily on the two adjacent nitrogen atoms, resulting in greater electrostatic repulsion and lower stability.

Acidity: The N-H proton of 1H-imidazole is weakly acidic, with a pKa of approximately 14.5. This acidity is enhanced relative to saturated amines due to the aromaticity of the resulting imidazolate anion. Pyrazole exhibits a similar N-H acidity (pKa ~14.2). The non-aromatic tautomers, 2H- and 4H-imidazole, are predicted by computational studies to be more acidic due to the relative instability of the neutral species.

Boiling and Melting Points

The boiling and melting points of a compound are indicative of the strength of its intermolecular forces. 1H-Imidazole has a remarkably high boiling point (256 °C) and melting point (90 °C) compared to pyrazole (187 °C and 70 °C, respectively). This is primarily due to the extensive intermolecular hydrogen bonding network that can be formed by 1H-imidazole molecules. The arrangement of the nitrogen atoms in 1H-imidazole allows for the formation of linear hydrogen-bonded chains, leading to strong intermolecular associations. Pyrazole, while also capable of hydrogen bonding, forms dimers rather than extended chains, resulting in weaker overall intermolecular forces. The non-aromatic isomers, 2H- and 4H-imidazole, are highly unstable and have not been isolated for experimental determination of their boiling and melting points. It is predicted that they would have significantly lower boiling points due to the lack of aromaticity and potentially weaker intermolecular interactions.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule and influences its solubility and interactions with other polar molecules. 1H-Imidazole is a highly polar molecule with a dipole moment of 3.61 D.[2] This high polarity arises from the asymmetry in the electron distribution due to the two different nitrogen environments (a pyrrole-like N-H and a pyridine-like N). Pyrazole has a smaller dipole moment of 2.21 D. Computational studies are required to accurately predict the dipole moments of the unstable 2H- and 4H-tautomers, though they are expected to be polar as well.

Solubility

The high polarity and hydrogen bonding capability of 1H-imidazole contribute to its excellent solubility in water (633 g/L).[1] Pyrazole is also water-soluble, though to a lesser extent. The solubility of the non-aromatic isomers has not been experimentally determined due to their instability.

Relative Stability

Computational studies have consistently shown that 1H-imidazole is the most stable tautomer due to its aromatic character. The delocalization of six π-electrons over the five-membered ring provides significant resonance stabilization. 2H- and 4H-imidazole are non-aromatic and therefore possess considerably higher energies. A computational study has shown that 2H-imidazole (ImC) and another non-aromatic tautomer (ImB) are about 69.6 and 72.0 kJ/mol less stable than 1H-imidazole (ImA), respectively.[3] This inherent instability is the primary reason for the lack of extensive experimental data on their physicochemical properties. Pyrazole is also aromatic and stable, but computational studies suggest it is less stable than 1H-imidazole.[3]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the gold standard in chemical research. This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of imidazole isomers and their derivatives.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of the conjugate acid of an imidazole derivative.

Principle: The pKa is determined by monitoring the pH of a solution of the imidazole derivative as a function of the volume of a strong acid titrant added. The pKa corresponds to the pH at the half-equivalence point.

Materials:

  • pH meter with a glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Imidazole derivative

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a known amount of the imidazole derivative and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the HCl titrant in small, known increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at which half of the volume of HCl required to reach the equivalence point has been added.

pKa_Determination_Workflow A Calibrate pH Meter B Prepare Imidazole Solution A->B C Set up Titration Apparatus B->C D Titrate with Standard Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Boiling Point by the Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point at which a rapid stream of bubbles emerges from a capillary tube inverted in the sample, and then, upon cooling, the liquid is drawn back into the capillary tube.

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Sample of the liquid imidazole derivative

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of the liquid sample into the fusion tube.

  • Capillary Tube Insertion: Place the capillary tube (sealed end up) into the fusion tube containing the sample.

  • Assembly: Attach the fusion tube to the thermometer using a rubber band or a piece of wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the thermometer and fusion tube assembly in the Thiele tube filled with heating oil, ensuring the side arm is not blocked.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.

Determination of Dipole Moment using the Solution Method

This protocol outlines a common method for determining the dipole moment of a polar solute in a non-polar solvent.

Principle: The dipole moment of a solute is determined by measuring the dielectric constant and density of a series of dilute solutions of the solute in a non-polar solvent.

Materials:

  • Dielectric constant meter (e.g., a Dipole Meter)

  • Pycnometer for density measurements

  • Analytical balance

  • Volumetric flasks

  • Polar solute (imidazole derivative)

  • Non-polar solvent (e.g., benzene, carbon tetrachloride, or dioxane)

Procedure:

  • Solution Preparation: Prepare a series of solutions of the imidazole derivative in the non-polar solvent at different, accurately known, low concentrations (e.g., mole fractions from 0.001 to 0.01).

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the prepared solutions using the dielectric constant meter at a constant temperature.

  • Density Measurement: Measure the density of the pure solvent and each of the solutions using a pycnometer at the same constant temperature.

  • Data Analysis: Calculate the molar polarization of the solute at infinite dilution using the Guggenheim-Smith equation or other appropriate methods. The dipole moment (μ) can then be calculated from the orientation polarization.

Determination of Aqueous Solubility by the Shake-Flask Method

This is a classical and reliable method for determining the equilibrium solubility of a compound in water.

Principle: A supersaturated solution of the compound in water is agitated until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials:

  • Screw-capped vials or flasks

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

  • Imidazole derivative

  • Deionized water

Procedure:

  • Sample Preparation: Add an excess amount of the solid imidazole derivative to a known volume of deionized water in a screw-capped vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial on a shaker or rotator in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved imidazole derivative using a validated analytical method.

Solubility_Determination_Workflow A Add Excess Solid to Water B Equilibrate with Agitation (Constant Temperature) A->B C Separate Solid and Liquid Phases (Centrifugation/Settling) B->C D Withdraw Supernatant C->D E Analyze Solute Concentration (e.g., HPLC, UV-Vis) D->E

Caption: Workflow for solubility determination by the shake-flask method.

Conclusion: A Framework for Understanding Imidazole Isomer Properties

The physicochemical properties of imidazole isomers are a direct consequence of their unique electronic and structural features. The aromaticity and hydrogen-bonding capabilities of 1H-imidazole bestow it with high stability, a high boiling point, and significant water solubility, making it a robust and versatile building block in medicinal chemistry. In contrast, the non-aromatic 2H- and 4H-tautomers are inherently unstable, which has limited their experimental characterization but highlights the critical role of aromaticity in determining molecular properties. The constitutional isomer, pyrazole, provides a valuable point of comparison, demonstrating how the relative positioning of the nitrogen atoms dramatically influences basicity and intermolecular forces.

For researchers and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a practical necessity. The pKa dictates how a drug will behave in different physiological compartments, the dipole moment and solubility influence its formulation and bioavailability, and the overall stability impacts its synthesis and shelf-life. The experimental protocols provided in this guide offer a practical toolkit for the characterization of novel imidazole derivatives, while the comparative data and theoretical explanations provide a rational framework for the design of new molecules with tailored properties. As the exploration of chemical space continues to expand, a fundamental grasp of the structure-property relationships of these essential heterocyclic systems will remain a critical driver of innovation in science and medicine.

References

  • PubChem. (n.d.). 1H-Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Zborowski, K. K. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-55.
  • Tolomeu, H. V., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Zborowski, K. K. (2019).
  • Christen, D., et al. (1981). The Microwave Spectrum of Imidazole; Complete Structure and the Electron Distribution from Nuclear Quadrupole Coupling Tensors and Dipol Moment Orientation.
  • Casey, M., Moody, C. J., & Rees, C. W. (1987). Synthesis and properties of 4H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1933-1939.

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A Senior Application Scientist's Guide to the Validation of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for the validation of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile , a molecule of interest within the broader class of pharmacologically active imidazole derivatives. Due to the limited specific peer-reviewed literature on this exact compound, this guide will establish a validation pathway by drawing objective comparisons with well-characterized imidazole-based compounds that have demonstrated significant biological activity, particularly in the realm of oncology.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide will focus on the potential of this compound as an anticancer agent, a therapeutic area where many imidazole derivatives have shown promise.[2][3][4]

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered imidazole ring, with its two nitrogen atoms, possesses unique electronic properties that make it an excellent pharmacophore. It can act as a proton donor and acceptor, participate in hydrogen bonding, and coordinate with metal ions, enabling it to interact with a variety of biological targets.[1] The dicarbonitrile substitution at the 4 and 5 positions of the imidazole ring in our target compound is of particular interest, as nitrile groups are known to be involved in key interactions with enzyme active sites.

Comparative Framework: Establishing a Validation Benchmark

To objectively assess the potential of this compound, we will compare it with established imidazole derivatives that have demonstrated potent anticancer activity. These compounds will serve as our benchmark for performance.

Table 1: Comparative Profile of Imidazole-Based Anticancer Agents

CompoundStructureTarget/Mechanism of ActionReported IC50 ValuesKey References
Dacarbazine Clinically used alkylating agentDNA alkylationVaries with cell line[3]
Compound 4a (as referenced in a 2026 study) Imidazole derivativeTopoisomerase II inhibition10.28 µM[3]
Compound 4c (as referenced in a 2026 study) Imidazole derivativeTopoisomerase II inhibition12.38 µM[3]
N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) General ScaffoldCyclin-dependent kinase 2 (cdk2) inhibition2.5-25 µM against HL-60 cells[5]
BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) Imidazole derivativeTubulin polymerization inhibitionPotent against colorectal cancer cell lines[4]
This compound Target Compound Hypothesized: Enzyme Inhibition (e.g., Kinase, Topoisomerase) To be determined N/A

A Roadmap for Validation: Experimental Protocols

The following sections outline the critical experimental steps required to validate this compound, drawing upon established methodologies for similar compounds.

Synthesis and Characterization: The Foundation of Trustworthiness

Proposed Synthetic Workflow:

G cluster_0 Synthesis cluster_1 Characterization A Starting Materials (e.g., Ethylamine, Diaminomaleonitrile) B Cyclization Reaction A->B C Purification (e.g., Chromatography) B->C D Structural Verification (NMR, Mass Spectrometry) C->D Characterize Product E Purity Assessment (HPLC, Elemental Analysis) D->E

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis and Characterization

  • Synthesis: A plausible route involves the condensation of ethylamine with diaminomaleonitrile (DAMN) or a related precursor, followed by cyclization to form the imidazole ring. Reaction conditions (solvent, temperature, catalyst) would need to be optimized.

  • Purification: The crude product should be purified using column chromatography on silica gel to isolate the target compound.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of the ethyl group and the dicarbonitrile-substituted imidazole core should be verifiable.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be developed to determine the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be a standard starting point.

    • Elemental Analysis: To provide further evidence of purity and composition.

In Vitro Biological Evaluation: Assessing Anticancer Potential

The primary hypothesis is that this compound will exhibit anticancer activity. This can be tested through a series of in vitro assays.

Experimental Workflow for In Vitro Anticancer Screening:

G A Compound Preparation (this compound) C Cytotoxicity Assay (e.g., MTT, MTS) A->C B Cell Culture (Panel of Cancer Cell Lines) B->C D Determine IC50 Values C->D E Mechanism of Action Studies (e.g., Kinase Assay, Topoisomerase Assay) D->E If Active F Cell Cycle Analysis E->F

Caption: A stepwise workflow for the in vitro evaluation of the anticancer activity of a test compound.

Experimental Protocol: Cytotoxicity Screening

  • Cell Lines: A panel of human cancer cell lines should be used, for example, HL-60 (leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer), as these have been used to evaluate other imidazole derivatives.[5][9]

  • MTT/MTS Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT or MTS reagent and incubate according to the manufacturer's protocol.

    • Measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%. This will be a key performance indicator for comparison with the benchmark compounds.

Mechanistic Studies: Unraveling the "Why"

Should this compound demonstrate significant cytotoxicity, the next critical step is to elucidate its mechanism of action. Based on the activities of related imidazole dicarbonitriles and dicarboxamides, plausible targets include protein kinases and topoisomerases.

Experimental Protocol: Enzyme Inhibition Assays

  • Kinase Inhibition Assay:

    • Utilize a commercially available kinase assay kit (e.g., for cdk2, a known target of imidazole-4,5-dicarboxamides).[5]

    • Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity (e.g., via phosphorylation of a substrate) to determine the IC50 value for enzyme inhibition.

  • Topoisomerase II Inhibition Assay:

    • Use a topoisomerase II drug screening kit that measures the relaxation of supercoiled DNA.

    • Incubate supercoiled plasmid DNA with topoisomerase II and different concentrations of the test compound.

    • Analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

Data-Driven Comparison and Future Directions

The data generated from these validation studies will allow for a direct and objective comparison of this compound with the established benchmarks.

Table 2: Hypothetical Validation Data for this compound

ParameterThis compoundBenchmark Compound (e.g., Compound 4a)
Purity (HPLC) >98%>98%
IC50 vs. HL-60 cells To be determined(Reference value)
IC50 vs. MCF-7 cells To be determined(Reference value)
IC50 vs. HCT-116 cells To be determined(Reference value)
Topoisomerase II Inhibition (IC50) To be determined10.28 µM
Cdk2 Inhibition (IC50) To be determined(Reference value if applicable)

A favorable profile for this compound would be characterized by potent cytotoxicity against cancer cell lines (low micromolar or nanomolar IC50 values) and selective inhibition of a specific molecular target.

Conclusion: A Path Forward

While direct peer-reviewed validation data for this compound is currently scarce, its structural similarity to other biologically active imidazole derivatives suggests its potential as a valuable research tool or therapeutic lead. The experimental framework outlined in this guide provides a scientifically rigorous and self-validating system for its comprehensive evaluation. By systematically generating high-quality data on its synthesis, characterization, and biological activity, and by comparing these findings to established benchmarks, the scientific community can confidently determine the true potential of this promising molecule.

References

  • Brusina, M. A., Gurzhiy, V. V., Myznikov, L. V., & Piotrovskiy, L. B. (2023). Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. [Journal Name, Volume(Issue), pages]. (Note: Full citation details were not available in the search results).
  • [Author(s)]. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. [Journal Name], Volume(Issue), pages. [Link]

  • [Author(s)]. (2026). Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). [Journal Name], Volume(Issue), pages. (Note: Full citation details were not available in the search results).
  • [Author(s)]. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Journal Name], Volume(Issue), pages. (Note: Full citation details were not available in the search results).
  • [Author(s)]. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. [Journal Name], Volume(Issue), pages. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3976. [Link]

  • [Author(s)]. (Year). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications, Volume(Issue), pages. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research Results in Pharmacology, 6(4), 51-57.
  • Aonofriesei, F., & Lupsor, S. (2013). Inhibitory potential of a novel imidazole derivative as evaluated by time-kill and dehydrogenase activity. Current Microbiology, 66(2), 162-168. [Link]

  • [Author(s)]. (Year). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. [Journal Name], Volume(Issue), pages. (Note: Full citation details were not available in the search results).
  • [Inventor(s)]. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S.
  • Bouling Chemical Co., Limited. (n.d.). Imidazole-4,5-Dicarbonitrile. Retrieved from [Link]

  • Iljin, A. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60.
  • [Author(s)]. (Year). Imidazoles as potential anticancer agents. [Journal Name], Volume(Issue), pages. [Link]

  • [Author(s)]. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3127. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile. As a niche imidazole derivative containing nitrile functional groups, this compound requires a meticulous approach to its handling and disposal, grounded in a thorough understanding of its potential hazards. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge needed for safe and responsible chemical stewardship.

Hazard Assessment and Risk Profile

Inferred Hazards:

  • Acute Toxicity: Imidazole and its derivatives are often harmful if swallowed, inhaled, or in contact with skin.[1][2] The nitrile groups (-CN) can also contribute to toxicity.

  • Severe Irritation: Imidazole-based compounds are known to cause severe skin irritation and serious eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][4]

  • Environmental Hazards: Many imidazole derivatives are toxic to aquatic life, necessitating containment and preventing release into waterways.[3][5]

Due to these potential risks, this compound must be managed as hazardous waste .

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for any purpose, including disposal, the following engineering controls and PPE are mandatory to mitigate exposure risks.

Control/PPE Specification Rationale
Ventilation Fume Hood or Ventilated EnclosureTo prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][6]
Eye Protection Chemical Safety Goggles & Face ShieldTo protect against splashes and prevent severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which can cause irritation and potential absorption.[3]
Body Protection Laboratory Coat & Protective ClothingTo protect skin from accidental contact.[1][3]
Emergency Equipment Eyewash Station & Safety ShowerMust be immediately accessible in case of accidental exposure.[3]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be handled by a licensed hazardous waste management company.[3][7] On-site treatment is not recommended without specialized equipment and permits.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste: Collect unreacted this compound, and any lab materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), in a dedicated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Containerization and Labeling

Proper containerization prevents leaks and clearly communicates hazards to all personnel.

  • Container Selection: Use chemically compatible, sealable containers. For solids, a high-density polyethylene (HDPE) container is suitable. For liquids, use a labeled waste solvent container.[3][4]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

Step 3: On-Site Storage

Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[4][8] The storage area should have secondary containment to manage potential spills.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[3] The standard and safest method for final disposition is typically high-temperature incineration at a permitted facility.[9] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposition start Begin Disposal Process assess_hazards Assess Hazards (Toxic, Irritant, Environmental) start->assess_hazards don_ppe Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe identify_waste Identify Waste Form don_ppe->identify_waste solid_waste Solid Waste (Pure compound, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated glassware) identify_waste->sharps_waste Sharps containerize Select & Label Appropriate Container solid_waste->containerize liquid_waste->containerize sharps_waste->containerize store_waste Store in Designated Satellite Accumulation Area containerize->store_waste contact_ehs Contact EHS or Licensed Waste Vendor store_waste->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed, labeled hazardous waste container. Do not allow the material to enter drains or waterways.[6][10]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

  • Iolitec. (2018). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 1H-Imidazole-4,5-dicarbonitrile Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 1-Ethylimidazole.
  • Carl ROTH. (2024). Safety Data Sheet: Imidazole.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole.
  • Fisher Scientific. (2010). Safety Data Sheet: 4,5-Dicyanoimidazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4,5-Imidazoledicarboxylic acid.
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. Retrieved from [Link]

  • ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: Imidazole-4-carboxaldehyde.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Google Patents. (1976). US3940332A - Treating waste water containing nitriles and cyanides.
  • Code of Federal Regulations. (n.d.). 40 CFR § 721.11378. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

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